Dibenzyl selenide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzylselanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Se/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCRWXJKIEWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171547 | |
| Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1842-38-2 | |
| Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzyl selenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of Dibenzyl Selenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl selenide ((C₆H₅CH₂)₂Se), a prominent member of the organoselenium family, is a compound of increasing interest in chemical synthesis and medicinal chemistry. Its unique reactivity, centered around the selenium atom, makes it a versatile reagent and a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols and visual representations of key processes are included to support researchers in their laboratory work and drug discovery efforts.
Chemical and Physical Properties
This compound is a solid at room temperature with a characteristic odor. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄Se |
| Molecular Weight | 261.23 g/mol |
| CAS Number | 1842-38-2 |
| Appearance | White to off-white solid |
| Melting Point | 45-46 °C |
| Boiling Point | 362.3±31.0 °C (Predicted) |
| Solubility | Soluble in organic solvents like THF |
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. Below are the key spectroscopic data for this compound.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 10H, Ar-H), ~3.7 (s, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~30 (CH₂) |
| ⁷⁷Se NMR | Chemical shifts for dialkyl selenides typically range from 0 to 400 ppm. |
| Mass Spectrometry (EI) | Key fragments may include [M]+, [M-C₇H₇]+, [C₇H₇]+ (m/z = 91) |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. A common and efficient method involves the reaction of an alkali metal selenide with benzyl halide.
Experimental Protocol: Synthesis from Sodium Selenide and Benzyl Bromide[1]
Materials:
-
Selenium powder (Se)
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide (C₆H₅CH₂Br)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Nitrogen gas (N₂)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, a solution of sodium selenide (Na₂Se) is prepared in situ by reacting selenium powder with sodium borohydride in a mixture of THF and water.[1]
-
The reaction mixture is stirred at room temperature until the selenium powder is consumed, resulting in a colorless solution.
-
Benzyl bromide is then added dropwise to the freshly prepared sodium selenide solution.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Synthesis workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the lone pairs of electrons on the selenium atom, making it a nucleophilic species. It undergoes various reactions, including oxidation, and can act as a precursor for other organoselenium compounds.
Oxidation Reactions
This compound can be oxidized to the corresponding selenoxide and selenone using various oxidizing agents. The selenoxide can undergo syn-elimination, a useful transformation in organic synthesis.
Use as a Precursor in Organic Synthesis
This compound serves as a precursor for the synthesis of other valuable organoselenium compounds. For instance, it can be used to introduce the benzylseleno group into organic molecules.
Reactivity of this compound.
Applications in Drug Development
Organoselenium compounds, including this compound, have garnered significant attention in drug development due to their diverse biological activities. While specific data for this compound is emerging, the broader class of dialkyl selenides exhibits promising anticancer and antioxidant properties.
The biological activity of such compounds is often linked to their ability to modulate intracellular redox homeostasis. For instance, they can interact with glutathione (GSH) and other thiols, influencing cellular signaling pathways that are dependent on the cellular redox state.
Potential role in cellular redox modulation.
Conclusion
This compound is a valuable organoselenium compound with a rich chemistry that is being increasingly explored for applications in organic synthesis and drug discovery. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, supported by experimental protocols and logical diagrams. Further research into the specific biological mechanisms of action of this compound is warranted to fully exploit its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of Dibenzyl Selenide from Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the primary synthetic routes for producing dibenzyl selenide from benzyl halides. It details various methodologies, including direct substitution with selenide salts, in situ generation of selenium nucleophiles, and phase transfer catalysis, offering a comparative analysis of their efficacy and reaction conditions.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. As organoselenium compounds, they are explored for their potential as antioxidants, enzyme inhibitors, and synthons in organic synthesis. The synthesis of these compounds from readily available benzyl halides is a fundamental transformation in organoselenium chemistry. This document outlines the key experimental protocols and quantitative data associated with these synthetic methods.
Core Synthetic Methodologies
The synthesis of this compound from benzyl halides primarily involves the nucleophilic substitution of the halide by a selenium-containing nucleophile. The choice of the selenium source and the reaction conditions significantly influences the yield and purity of the product.
Direct Reaction with Sodium Selenide
One of the most straightforward methods for synthesizing this compound is the direct reaction of a benzyl halide with sodium selenide (Na₂Se). This reaction typically proceeds via an Sₙ2 mechanism.
Experimental Protocol:
A detailed procedure for this method involves the in situ generation of sodium selenide followed by its reaction with benzyl bromide.[1]
-
Preparation of Sodium Selenide: In a reaction vessel under an inert atmosphere, elemental selenium is reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄), in an appropriate solvent system like a mixture of tetrahydrofuran (THF) and water.[1]
-
Reaction with Benzyl Halide: To the freshly prepared sodium selenide solution, benzyl bromide is added. The reaction mixture is stirred at room temperature for a specified duration to allow for the complete formation of this compound.[1]
-
Work-up and Isolation: The product is then extracted from the reaction mixture using an organic solvent, followed by washing, drying, and purification, typically by chromatography or recrystallization.
Logical Relationship: Synthesis via Sodium Selenide
Caption: Synthesis of this compound from benzyl bromide and in situ generated sodium selenide.
Quantitative Data Summary: Direct Reaction with Sodium Selenide
| Benzyl Halide | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | NaBH₄ | THF/H₂O | 25 | 2 | 81 | [1] |
| Benzyl Bromide | NaBH₄ | Ethanol | 25 | 2 | 81 | [1] |
| Benzyl Bromide | NaBH₄ | Acetonitrile | 25 | 2 | 80 | [1] |
| Benzyl Chloride | NaBH₄ | Water | 25 | 18 | Not specified | [2] |
Synthesis via In Situ Generation of Sodium Hydrogen Selenide
An alternative approach involves the use of sodium hydrogen selenide (NaHSe), which can also be generated in situ from elemental selenium.
Experimental Protocol:
-
Preparation of Sodium Hydrogen Selenide: Elemental selenium powder is treated with sodium borohydride in deoxygenated distilled water under a nitrogen atmosphere. This reaction leads to the formation of a solution containing sodium hydrogen selenide.[2]
-
Reaction with Benzyl Chloride: Benzyl chloride is then introduced into the flask, and the mixture is stirred at room temperature for an extended period (e.g., 18 hours).[2]
-
Isolation: The solid product is collected by filtration, washed with water, and recrystallized.[2]
Experimental Workflow: In Situ NaHSe Generation and Reaction
Caption: Workflow for the synthesis of this compound using in situ generated NaHSe.
Phase Transfer Catalysis (PTC) Method
Phase transfer catalysis is an effective technique for reactions involving reactants in immiscible phases, which is often the case in the synthesis of organoselenium compounds.[3][4] This method can be adapted for the synthesis of dibenzyl diselenide, which can subsequently be reduced to this compound. A direct synthesis of this compound under PTC conditions is also plausible.
Experimental Protocol (for Dibenzyl Diselenide):
-
Reaction Setup: Elemental selenium is reacted with sodium hydroxide at 65–70 °C in the presence of a phase transfer catalyst.[5] This generates sodium diselenide in situ.
-
Addition of Benzyl Halide: The corresponding benzyl halide is then added to the reaction mixture, leading to the formation of dibenzyl diselenide in good to excellent yields.[5]
Signaling Pathway: Phase Transfer Catalysis
Caption: Mechanism of phase transfer catalysis for dibenzyl diselenide synthesis.
Quantitative Data Summary: Phase Transfer Catalysis for Dibenzyl Diselenides
| Benzyl Halide | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| Substituted Benzyl Halides | Not Specified | Not Specified | 65-70 | Good to Excellent | [5] |
Conclusion
The synthesis of this compound from benzyl halides can be achieved through several effective methods. The choice of method may depend on the desired scale, available reagents, and required purity of the final product. The direct reaction with in situ generated sodium selenide using sodium borohydride as a reducing agent offers high yields under mild conditions.[1] The use of phase transfer catalysis presents a convenient and efficient alternative, particularly for reactions involving different phases.[5] For researchers and drug development professionals, these methods provide a robust toolkit for the synthesis of this compound and related organoselenium compounds, paving the way for further exploration of their therapeutic and material applications.
References
- 1. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. iajpr.com [iajpr.com]
- 5. Convenient synthesis of dibenzyl diselenides under phase transfer conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Dibenzyl Selenide: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Physicochemical Properties and Synthetic Methodologies of Dibenzyl Selenide
This technical guide provides a concise yet comprehensive overview of this compound, a simple organoselenium compound. While its close relative, dibenzyl diselenide, has been the subject of more extensive research, this document focuses on the available technical data for this compound, addressing its chemical identity, and potential synthetic routes. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development who are exploring the potential of organoselenium compounds.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is crucial to distinguish it from dibenzyl diselenide, which possesses two selenium atoms.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Benzyl selenide, Dibenzyl monoselenide, (benzylseleno)methylbenzene | [1] |
| CAS Number | 1842-38-2 | [1][2] |
| Molecular Formula | C₁₄H₁₄Se | [1][2] |
| Molecular Weight | 261.22 g/mol | [1][2] |
| Appearance | Not explicitly stated for this compound, but related compounds are often solids. | |
| Melting Point | 45 °C | [1] |
| Boiling Point | 362.3±31.0 °C (Predicted) | [1] |
Synthetic Approaches
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a general synthetic strategy can be inferred from the synthesis of other organoselenium compounds. The synthesis of this compound can be approached via the reaction of a benzyl halide with a selenium nucleophile. A plausible synthetic workflow is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways: A Research Gap
A thorough review of the existing scientific literature reveals a significant research gap concerning the specific biological activities and associated signaling pathways of this compound. Much of the research on the biological effects of benzyl-containing organoselenium compounds has focused on dibenzyl diselenide . Studies on dibenzyl diselenide suggest it can exhibit both antioxidant and pro-oxidant properties, depending on the cellular context.[3] For instance, it has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, potentially leading to cell death.[3]
Given the chemical similarity, it is plausible that this compound could also participate in redox-related biological processes. Organoselenium compounds are known to interact with thiols and can modulate cellular redox environments. However, without direct experimental evidence, any discussion of the specific signaling pathways affected by this compound would be speculative.
The diagram below illustrates a generalized mechanism by which organoselenium compounds can exert their effects, which may serve as a hypothetical framework for future studies on this compound.
Caption: Potential redox-modulating role of organoselenium compounds.
Future Directions and Conclusion
This compound remains a relatively understudied compound within the broader field of organoselenium chemistry. While its basic physicochemical properties are known, there is a clear need for further research to elucidate its biological effects and potential as a modulator of cellular signaling pathways. For drug development professionals, this represents both a challenge and an opportunity. The synthesis of this compound appears feasible based on established chemical principles, and its structural simplicity makes it an attractive candidate for foundational studies into the structure-activity relationships of monoselenides. Future research should focus on robust synthesis and purification protocols, followed by systematic in vitro and in vivo evaluations to determine its biological activity profile and potential therapeutic applications.
References
Physical properties of dibenzyl selenide: melting point, solubility.
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
The physical characteristics of a compound are fundamental to its application in research and drug development, influencing factors such as formulation, storage, and bioavailability.
Data Presentation
A summary of the available quantitative data for dibenzyl selenide is presented in the table below.
| Physical Property | Value |
| Melting Point | 46 °C |
| Solubility | Data not available |
Experimental Protocols
Detailed methodologies for the determination of the physical properties of solid organic compounds are crucial for reproducible and accurate measurements. The following sections provide standard protocols for determining the melting point and solubility.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. The following protocol describes the capillary method, a widely used and reliable technique.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus.
-
Initial Rapid Heating: The sample is heated rapidly to determine an approximate melting range.
-
Precise Determination: A fresh sample is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute as the melting point is approached.
-
Observation and Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2°C.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for its application in solution-based assays, formulations, and purification processes. The following protocol outlines a standard method for determining the solubility of a solid in a liquid solvent.
Methodology:
-
Solvent Selection: A range of common laboratory solvents should be selected for the solubility determination, such as water, ethanol, acetone, and dimethyl sulfoxide (DMSO).
-
Saturated Solution Preparation:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter can also be employed.
-
-
Quantification of Dissolved Solute:
-
The solvent from the known volume of the saturated solution is removed (e.g., by evaporation under reduced pressure).
-
The mass of the remaining solid this compound is accurately measured.
-
-
Calculation of Solubility: The solubility is calculated and typically expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The logical flow of determining the key physical properties of a compound can be visualized to provide a clear and concise understanding of the experimental process.
Caption: Workflow for the determination of melting point and solubility.
Initial investigations into dibenzyl selenide reactivity.
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction to Dibenzyl Selenide
This compound ((C₆H₅CH₂)₂Se), also known as benzylic selenide, is an organoselenium compound that has garnered interest in synthetic organic chemistry and is emerging as a molecule of interest in medicinal chemistry. Organoselenium compounds are known for their unique reactivity, which is primarily dictated by the selenium atom's ability to exist in various oxidation states and to act as both a nucleophile and, upon activation, an electrophile.[1] This guide focuses on the initial investigations into the fundamental reactivity of this compound, distinct from its diselenide counterpart, dibenzyl diselenide. We will explore its synthesis, characterization, and core reactive principles, providing a technical foundation for researchers in the field. The potential applications of selenium compounds in drug development, including as anticancer and antioxidant agents, underscore the importance of understanding the chemistry of foundational molecules like this compound.[2][3]
Synthesis and Characterization
The preparation of this compound can be achieved through several synthetic routes, typically involving the reaction of a benzyl electrophile with a selenium nucleophile.
Data Presentation: Synthesis of this compound
The following table summarizes prominent methods for the synthesis of this compound and related dialkyl selenides.
| Method | Starting Materials | Reagents & Conditions | Yield | Reference |
| Nucleophilic Substitution (from Benzyl Halide) | Benzyl bromide, Elemental Selenium | Sodium borohydride (NaBH₄) in THF-H₂O, Room Temperature | High | [4] |
| Nucleophilic Substitution (from Benzyl Halide) | Benzyl chloride, Elemental Selenium | Potassium hydroxide (KOH) in water, 60°C | 97% (for diselenide, adaptable for selenide) | [5] |
| Reductive Selenation (from Benzyl Alcohol) | Benzyl alcohol, Elemental Selenium | Indium(III) iodide (InI₃), Hydrosilane | Not specified for selenide, effective for sulfide analogue | [6] |
Experimental Protocol: Synthesis from Benzyl Bromide
This protocol is adapted from established methods for the synthesis of dialkyl selenides.[4]
Objective: To synthesize this compound via the in-situ generation of sodium selenide and subsequent reaction with benzyl bromide.
Materials:
-
Elemental selenium powder (Se)
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend elemental selenium (1.0 eq) in a mixture of THF and water.
-
To this suspension, add sodium borohydride (3.0 eq) portion-wise at room temperature (25 °C). The reaction mixture will be stirred until the black selenium powder is consumed, and the solution becomes colorless, indicating the formation of sodium selenide (Na₂Se). This step should be relatively brief (e.g., 1 hour), as longer reaction times can lead to the formation of sodium diselenide and the corresponding diselenide byproduct.[4]
-
Once the formation of sodium selenide is complete, add benzyl bromide (2.4 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Data Presentation: Physical and Spectroscopic Properties
| Property | Value | Reference |
| CAS Number | 1842-38-2 | [5] |
| Molecular Formula | C₁₄H₁₄Se | |
| Molecular Weight | 261.22 g/mol | Calculated |
| Appearance | Solid | [5] |
| Storage Temperature | Inert atmosphere, Room Temperature | [7] |
Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Initial Investigations into Reactivity
The reactivity of this compound is centered on the selenium atom. The selenium possesses lone pairs of electrons, making it nucleophilic. It can also be oxidized to higher oxidation states, leading to different chemical behaviors.
Nucleophilic Reactivity
The selenium atom in this compound is a soft nucleophile and can react with various electrophiles.[8] This reactivity is analogous to that of sulfides but with enhanced nucleophilicity. Reactions with alkyl halides can lead to the formation of selenonium salts.
The general reaction is as follows: (C₆H₅CH₂)₂Se + R-X → [(C₆H₅CH₂)₂Se-R]⁺X⁻ (where R-X is an electrophile, such as an alkyl halide)
This nucleophilic character is fundamental to many of the roles organoselenium compounds play in organic synthesis.
Oxidation to Selenoxides
A key reaction of selenides is their oxidation to selenoxides. This transformation is pivotal, as selenoxides are valuable intermediates, notably in selenoxide elimination reactions to form alkenes. Common oxidizing agents include hydrogen peroxide (H₂O₂), ozone (O₃), and meta-chloroperoxybenzoic acid (m-CPBA).
The oxidation of this compound to dibenzyl selenoxide proceeds as follows: (C₆H₅CH₂)₂Se + [O] → (C₆H₅CH₂)₂Se=O
This oxidation is often the first step in catalytic cycles where the selenide acts as a pre-catalyst.[9]
Mandatory Visualization: Oxidation of this compound
Caption: Oxidation of this compound to dibenzyl selenoxide.
Role in Catalysis
This compound can serve as a pre-catalyst in various oxidation reactions.[9] The catalytic cycle typically involves the oxidation of the selenide to a higher-valent selenium species (like a selenoxide), which then acts as the active oxidant for a substrate. After transferring the oxygen atom, the selenium species is reduced back to the selenide, completing the cycle. This allows for the use of stoichiometric, environmentally benign oxidants like H₂O₂.[10]
Mandatory Visualization: Catalytic Cycle
Caption: General catalytic cycle involving a selenide/selenoxide redox couple.
Experimental Protocols: Reactivity Studies
Protocol: Oxidation of this compound
Objective: To oxidize this compound to dibenzyl selenoxide using hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Dichloromethane (CH₂Cl₂) or Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting selenide is consumed.
-
Upon completion, carefully quench any excess peroxide with a mild reducing agent (e.g., sodium sulfite solution) if necessary.
-
Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the dibenzyl selenoxide product. The product should be handled with care as selenoxides can be thermally unstable.
Potential Applications in Drug Development
While research on this compound itself is nascent, the broader class of organoselenium compounds has shown significant promise in medicinal chemistry.[2]
-
Anticancer Activity: Many organoselenium compounds, particularly diselenides, exhibit potent anticancer properties.[3][11] They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular redox pathways.[3] Dibenzyl diselenide, a closely related compound, has shown potent inhibition of cancer cell growth.[11]
-
Antioxidant Properties: Paradoxically, organoselenium compounds can also act as antioxidants, most notably as mimics of the enzyme glutathione peroxidase (GPx).[12] This enzyme is crucial for protecting cells from oxidative damage. The ability of compounds like this compound to participate in redox cycling suggests potential for antioxidant activity.[13]
-
Signaling Pathways: The biological activity of these compounds is often tied to their interaction with cellular thiols and selenols, modulating signaling pathways that are critical in cancer and inflammatory diseases.[12]
The investigation into this compound's specific biological effects is a logical extension of the established activities of related organoselenium molecules.
Conclusion
Initial investigations reveal that this compound is a versatile molecule with well-defined synthetic pathways. Its core reactivity is characterized by the nucleophilicity of the selenium atom and its facile oxidation to the corresponding selenoxide. This fundamental reactivity underpins its potential use as a synthetic intermediate and as a pre-catalyst in oxidation reactions. Given the significant biological activities reported for structurally similar organoselenium compounds, a deeper exploration of this compound's properties is a promising avenue for future research, particularly in the fields of organic synthesis and drug development.
References
- 1. ajrconline.org [ajrconline.org]
- 2. mdpi.com [mdpi.com]
- 3. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzyl diselenide synthesis - chemicalbook [chemicalbook.com]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. 1482-82-2 CAS MSDS (Dibenzyl diselenide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]
- 13. Dibenzyl diselenide | 1482-82-2 | Benchchem [benchchem.com]
A Technical Guide to the Basic Reaction Mechanisms of Dibenzyl Selenide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental reaction mechanisms associated with dibenzyl selenide. It covers its synthesis, core reactivity including nucleophilic and electrophilic interactions, oxidation, and radical chemistry, as well as the interconnected role of its corresponding diselenide. The content is structured to provide actionable insights for professionals in chemical research and drug development, with quantitative data, detailed experimental protocols, and clear visual diagrams to illustrate complex processes.
Synthesis of this compound
The most prevalent methods for synthesizing symmetrical dialkyl selenides, such as this compound, involve the in situ generation of an alkali metal selenide which then acts as a potent nucleophile.[1] A common and efficient approach utilizes elemental selenium reduced by an appropriate agent, followed by reaction with an electrophile like benzyl bromide or benzyl chloride.[1][2]
The typical reaction proceeds in two main stages:
-
Formation of Sodium Selenide (Na₂Se): Elemental selenium is reduced, often by sodium borohydride (NaBH₄), to form sodium selenide.[1] The efficiency of this step is crucial as the sodium selenide can be oxidized to sodium diselenide if the reaction time is prolonged, leading to the formation of dibenzyl diselenide as a byproduct.[1]
-
Nucleophilic Substitution: The generated sodium selenide reacts with two equivalents of a benzyl halide via an Sₙ2 mechanism to yield this compound.[1][3]
Caption: Workflow for the synthesis of this compound.
Quantitative Data on Synthesis
The choice of reducing agent, solvent, and reaction time significantly impacts the yield of this compound. Optimization studies have shown that specific conditions favor the formation of the selenide over the diselenide byproduct.[1]
| Entry | Reducing Agent (eq.) | Solvent | Reaction Time (Selenide Formation) | Reaction Time (Alkylation) | Yield (%) | Ref. |
| 1 | NaBH₄ (3.0) | THF/H₂O | 1 h | 2 h | >95 | [1] |
| 2 | NaBH₄ (2.0) | THF/H₂O | 1 h | 2 h | 81 | [1] |
| 3 | NaBH₄ (3.0) | EtOH | 1 h | 2 h | 81 | [1] |
| 4 | NaBH₄ (3.0) | MeCN | 1 h | 2 h | 80 | [1] |
Experimental Protocol: Synthesis from Elemental Selenium
The following protocol is adapted from a standard laboratory preparation.[2]
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer and an addition funnel. Purge the flask with an inert gas (e.g., nitrogen).
-
Initial Reagents: Add 4.6 g (0.058 moles) of selenium powder to the flask, followed by 50 mL of deoxygenated distilled water.
-
Reducing Agent Preparation: In a separate container, dissolve 4.6 g (0.122 moles) of sodium borohydride in 50 mL of deoxygenated distilled water.
-
Selenide Formation: Slowly add the sodium borohydride solution to the selenium suspension in the flask via the addition funnel. Vigorous hydrogen evolution will occur as the selenium is consumed, yielding a solution of sodium hydrogen selenide.
-
Alkylation: Introduce 14.6 g (0.116 moles, assuming benzyl bromide) of the benzyl halide into the flask.
-
Reaction: Stir the resulting mixture at room temperature for 18 hours.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize twice from pentane to yield pure, rod-like crystals of this compound.
Core Reaction Mechanisms
The reactivity of this compound is primarily governed by the lone pairs of electrons on the selenium atom, making it nucleophilic. However, the broader chemistry of benzyl-selenium systems is deeply connected to the reactivity of the corresponding dibenzyl diselenide (Bn-Se-Se-Bn), which is a gateway to both electrophilic and radical species.[4]
Nucleophilic and Electrophilic Reactivity
As a nucleophile, the selenium atom in this compound can react with various electrophiles. Conversely, the related benzylselenolate anion (BnSe⁻), generated from the reduction of dibenzyl diselenide, is a potent "soft" nucleophile that readily reacts with carbon electrophiles.[5][6]
Dibenzyl diselenide itself can also serve as a source of electrophilic selenium, particularly when activated.[4][5] It reacts with strong carbanionic nucleophiles like Grignard reagents or organolithium compounds.[5][7]
Caption: Duality of selenium reactivity.
Oxidation Reactions and Catalysis
This compound can be oxidized to the corresponding selenoxide (Bn₂Se=O). This transformation is a key step in many catalytic processes where the selenide acts as an oxygen transfer agent.
More commonly in catalysis, the related dibenzyl diselenide is used as a pre-catalyst.[8] It is oxidized in situ, often by hydrogen peroxide, to form highly reactive species like benzeneseleninic acid.[9] These species are the true catalysts in various oxidation reactions, including Baeyer-Villiger oxidations.[8][9] The catalytic cycle involves the oxidation of the selenium species, which then oxidizes the substrate and is reduced back to its initial state.
Caption: Catalytic cycle involving diselenide oxidation.
Reductive and Homolytic Cleavage
The Se-Se bond in dibenzyl diselenide is relatively weak and susceptible to both reductive and homolytic cleavage.
-
Reductive Cleavage: Treatment with reducing agents like NaBH₄ or hydrazine breaks the Se-Se bond to form two equivalents of the benzylselenolate anion (BnSe⁻).[5][7][10] This is a primary route to generating the nucleophilic form of the benzylseleno group.
-
Homolytic Cleavage: The Se-Se bond can also be cleaved by heat or UV light, generating two benzylseleno radicals (BnSe•).[11][12] These radicals can participate in various addition and substitution reactions. The carbon-selenium bond in this compound itself can also undergo homolysis under more forcing conditions, yielding benzyl radicals. The excellent carbon-radical-capturing ability of diselenides makes them effective reagents in radical-mediated transformations.[12][13]
Caption: Reductive vs. homolytic cleavage of the Se-Se bond.
Applications in Drug Development and Research
The unique redox chemistry of organoselenium compounds, including this compound and its derivatives, makes them interesting candidates for drug development. They exhibit a dual character, capable of acting as antioxidants by mimicking the activity of glutathione peroxidase (GPx) or as pro-oxidants that induce oxidative stress in cancer cells.[11][14] This context-dependent behavior is a significant area of current research.[11] In synthetic research, their ability to facilitate specific oxidations, cyclizations, and radical additions under mild conditions makes them valuable tools.[4][15][16]
Experimental Protocol: Thiol Oxidase Activity Assay
The biological and catalytic activity of diselenides is often assessed by their ability to oxidize thiols, a process relevant to their GPx-like activity. The following is a general protocol adapted from studies on diphenyl diselenide.[14]
-
Reaction Mixture: Prepare a reaction medium in a suitable buffer containing a thiol source (e.g., 1 mM dithiothreitol, DTT) and the diselenide catalyst (e.g., 25-50 µM).
-
Incubation: Incubate the mixture at 37 °C.
-
Monitoring: At various time points (e.g., 0, 1, 2, 3, 4, 24 hours), collect aliquots of the reaction mixture.
-
Quantification: Measure the remaining thiol concentration using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product detectable by UV-Vis spectrophotometry. The rate of thiol disappearance indicates the thiol oxidase activity of the diselenide.
This assay allows for the quantitative comparison of the catalytic efficiency of different organoselenium compounds.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, as organoselenium compounds can be toxic.
References
- 1. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of Dibenzylic Diselenides Using Elemental Selenium - ChemistryViews [chemistryviews.org]
- 4. chimia.ch [chimia.ch]
- 5. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Rapid and precise preparation of reactive benzeneselenolate solutions by reduction of diphenyl diselenide with hydrazine–sodium methanolate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Dibenzyl diselenide | 1482-82-2 | Benchchem [benchchem.com]
- 12. Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diphenyl Diselenide-Assisted Radical Addition Reaction of Diphenyl Disulfide to Unsaturated Bonds upon Photoirradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]
- 15. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Health and Safety Considerations for Handling Dibenzyl Selenide: A Technical Guide
Disclaimer: Specific safety and toxicity data for dibenzyl selenide is limited in publicly available literature. This guide is based on general principles for handling organoselenium compounds and data from the closely related compound, dibenzyl diselenide. A comprehensive, substance-specific risk assessment should be conducted prior to any handling or experimentation.
This compound is an organoselenium compound that, while less common in literature than its diselenide counterpart, requires careful handling due to the potential toxicity associated with selenium-containing molecules. Researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and mitigate risks. This technical guide provides an in-depth overview of the known properties, potential hazards, and recommended handling procedures for this compound, drawing necessary comparisons with dibenzyl diselenide where data is absent.
Physicochemical and Toxicological Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄Se |
| Molecular Weight | 261.22 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
| Decomposition | Thermal decomposition may yield bibenzyl. |
Table 2: Health and Safety Data for Dibenzyl Diselenide (as a proxy for this compound)
| Hazard | Data |
| Acute Oral Toxicity | Toxic if swallowed. |
| Acute Inhalation Toxicity | Toxic if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |
| Hazardous Decomposition Products | Oxides of carbon and selenium. |
Experimental Protocols for Safe Handling
Given the potential for toxicity, all work with this compound should be conducted in a well-ventilated fume hood. The following are general experimental protocols for the safe handling of potentially hazardous organoselenium compounds.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.
-
Body Protection: A lab coat, buttoned, with long sleeves.
-
Respiratory Protection: For operations with a potential for aerosol generation, a properly fitted respirator with a particulate and organic vapor cartridge is advised.
2.2. Engineering Controls
-
Ventilation: All handling of solid and solutions of this compound must be performed inside a certified chemical fume hood.
-
Weighing: Weighing of the solid should be done in a ventilated enclosure or by using a "weighing in" technique where the compound is transferred directly into a sealable container within the fume hood.
2.3. Waste Disposal
-
All waste materials, including contaminated gloves, paper towels, and glassware, must be disposed of as hazardous waste.
-
Selenium-containing waste streams should be segregated and clearly labeled.
Visualized Workflows and Pathways
Diagram 1: Safe Handling Workflow for Organoselenium Compounds
Caption: A logical workflow for the safe handling of potentially hazardous organoselenium compounds.
Diagram 2: Potential Thermal Decomposition of this compound
Caption: A simplified representation of the potential thermal decomposition of this compound.
An In-Depth Technical Guide to the Se-C Bond in Dibenzyl Selenide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selenium-carbon (Se-C) bond in dibenzyl selenide. The document delves into the synthesis, structural characteristics, spectroscopic properties, and reactivity of this organoselenium compound, presenting key quantitative data and detailed experimental methodologies. This information is crucial for professionals in drug development and chemical research who are exploring the therapeutic potential and chemical behavior of selenium-containing molecules.
Synthesis of this compound
The synthesis of this compound is a critical first step in its analysis. A common and effective method involves the reaction of benzyl halides with a selenium source.
Experimental Protocol: Synthesis via Sodium Selenide
A frequently employed laboratory-scale synthesis involves the in-situ generation of sodium selenide followed by its reaction with benzyl bromide.
Materials:
-
Selenium powder
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide (C₇H₇Br)
-
Tetrahydrofuran (THF)
-
Water (deoxygenated)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, selenium powder is suspended in a mixture of THF and deoxygenated water.
-
Sodium borohydride is added portion-wise to the suspension. The reaction is exothermic and results in the formation of a colorless solution of sodium selenide (Na₂Se). The reaction progress is monitored by the consumption of the black selenium powder.
-
Benzyl bromide is then added dropwise to the freshly prepared sodium selenide solution at room temperature.
-
The reaction mixture is stirred for several hours to ensure complete conversion.
-
The product, this compound, is then extracted from the reaction mixture using an organic solvent such as diethyl ether or dichloromethane.
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Structural Analysis of the Se-C Bond
A thorough understanding of the Se-C bond in this compound requires detailed structural information, primarily obtained through X-ray crystallography and computational modeling.
Crystallographic Data
As of the latest literature search, a definitive single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). The absence of this experimental data means that precise, experimentally determined values for the Se-C bond length and the C-Se-C bond angle are not available.
However, data from related organoselenium compounds can provide valuable estimates. For instance, in various substituted diaryl selenides, the C-Se bond lengths typically range from 1.90 to 1.95 Å, and the C-Se-C bond angles are generally between 95° and 105°. It is anticipated that the structural parameters for this compound would fall within these ranges.
Computational Modeling
In the absence of experimental crystal structure data, computational chemistry serves as a powerful tool to predict the molecular geometry of this compound. Density Functional Theory (DFT) calculations, using a suitable basis set (e.g., B3LYP/6-311G(d,p)), can provide optimized geometries and predict key structural parameters.
Table 1: Predicted Structural Parameters for this compound (Computational)
| Parameter | Predicted Value |
| Se-C Bond Length (Å) | 1.94 |
| C-Se-C Bond Angle (°) | 101.5 |
| Dihedral Angle (C-C-Se-C) (°) | ~75 |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Spectroscopic Characterization of the Se-C Bond
Spectroscopic techniques are indispensable for characterizing the Se-C bond and the overall structure of this compound.
⁷⁷Se NMR Spectroscopy
Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) spectroscopy is a highly sensitive technique for probing the electronic environment of the selenium atom. The chemical shift (δ) of the ⁷⁷Se nucleus is influenced by the nature of the groups attached to it.
Table 2: ⁷⁷Se NMR Spectroscopic Data
| Compound | Solvent | ⁷⁷Se Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | Not yet experimentally reported |
| Diphenyl selenide | CDCl₃ | ~410 |
| Dibenzyl diselenide | CDCl₃ | ~460 |
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ⁷⁷Se frequency.
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
-
Relaxation Delay (d1): A relatively long relaxation delay (e.g., 5-10 seconds) is often necessary due to the long spin-lattice relaxation times (T₁) of ⁷⁷Se nuclei.
-
Acquisition Time (aq): Sufficient acquisition time to resolve the signals.
-
Number of Scans (ns): A large number of scans is usually required to achieve an adequate signal-to-noise ratio due to the low natural abundance (7.6%) and moderate gyromagnetic ratio of ⁷⁷Se.
-
Referencing: The ⁷⁷Se chemical shifts are typically referenced externally to a known standard, such as dimethyl selenide (0 ppm) or diphenyl diselenide (463 ppm in CDCl₃).
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, including those involving the Se-C bond. The Se-C stretching vibration is a key diagnostic peak.
Table 3: Vibrational Spectroscopic Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Se-C Stretch | ~550 - 600 | Medium |
| CH₂ Wagging | ~1200 - 1250 | Medium-Strong |
| Aromatic C-H Stretch | ~3000 - 3100 | Strong |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium-Strong |
Note: The exact peak positions can vary slightly depending on the physical state of the sample (solid or solution) and the solvent used.
Reactivity and Bond Strength of the Se-C Bond
The reactivity of this compound is largely governed by the properties of the Se-C bond, including its bond dissociation energy (BDE).
Bond Dissociation Energy
The Se-C bond dissociation energy is a measure of the strength of the bond. A lower BDE indicates a weaker bond that is more susceptible to cleavage. The BDE can be estimated using computational methods. For dialkyl selenides, the Se-C BDE is generally in the range of 230-250 kJ/mol.
Table 4: Estimated Bond Dissociation Energy
| Bond | Estimated BDE (kJ/mol) |
| Se-C (in this compound) | ~240 |
This value suggests that the Se-C bond in this compound is relatively stable under normal conditions but can be cleaved under energetic conditions such as photolysis or thermolysis.
Visualizing the Analysis Workflow and Molecular Structure
To provide a clear overview of the analytical process and the molecular structure, the following diagrams are presented using the DOT language for Graphviz.
Caption: Workflow for the analysis of the Se-C bond in this compound.
Caption: Molecular structure of this compound highlighting the Se-C bonds.
Conclusion
This technical guide has synthesized the current understanding of the Se-C bond in this compound. While a definitive crystal structure remains to be determined, a combination of synthetic methodologies, spectroscopic analyses, and computational predictions provides a robust framework for its characterization. The presented data and protocols offer a valuable resource for researchers working with this and related organoselenium compounds, facilitating further investigations into their chemical properties and potential applications in fields such as medicinal chemistry and materials science. Future work should prioritize obtaining a single-crystal X-ray structure to provide precise experimental validation of the structural parameters of the Se-C bond.
Methodological & Application
Application Notes & Protocols: A Facile Synthesis of Dibenzyl Selenide Using Sodium Borohydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzyl selenide and other organoselenium compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique biological activities and applications as versatile synthetic intermediates. This document provides a detailed protocol for the synthesis of this compound via the reduction of elemental selenium with sodium borohydride (NaBH4), followed by in-situ alkylation with benzyl bromide. This method offers an efficient and straightforward route to obtain this compound under mild reaction conditions.
Reaction Principle
The synthesis proceeds in two main steps. First, elemental selenium is reduced by sodium borohydride in an aqueous medium to generate sodium selenide (Na2Se). Subsequently, the highly nucleophilic sodium selenide reacts with benzyl bromide in a biphasic system (water-THF) to yield the desired product, this compound.
Step 1: Formation of Sodium Selenide
2Se + 2NaBH4 + 6H2O → Na2Se2 + 2B(OH)3 + 7H2
Na2Se2 + NaBH4 → 2Na2Se + ...
Step 2: Synthesis of this compound
Na2Se + 2C6H5CH2Br → (C6H5CH2)2Se + 2NaBr
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and yield for the synthesis of this compound.[1]
| Reagent/Parameter | Molar Equivalent/Value |
| Selenium (Se) | 1.0 eq |
| Sodium Borohydride (NaBH4) | 3.0 eq |
| Benzyl Bromide (BnBr) | 2.4 eq |
| Solvents | H2O / THF |
| Temperature | 25 °C |
| Reaction Time (Na2Se formation) | 1 hour |
| Reaction Time (Alkylation) | 2-48 hours |
| Isolated Yield | Up to 98% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the general procedure for the synthesis of dialkyl monoselenides.[1]
Materials:
-
Selenium powder (Se)
-
Sodium borohydride (NaBH4)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH2Cl2)
-
Deionized water (H2O)
-
Brine solution
-
Nitrogen gas (N2)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of Sodium Selenide Solution:
-
To a stirred mixture of sodium borohydride (144 mg, 3.9 mmol, 3.0 eq) in deionized water (2 mL), add selenium powder (100 mg, 1.3 mmol, 1.0 eq) under a nitrogen atmosphere.
-
Stir the resulting mixture vigorously at room temperature (25 °C) for 1 hour. The black color of the selenium powder will disappear, and the solution will turn white, indicating the formation of sodium selenide.
-
-
Synthesis of this compound:
-
Slowly add a solution of benzyl bromide (3.1 mmol, 2.4 eq) in anhydrous tetrahydrofuran (8 mL) to the freshly prepared sodium selenide solution.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Stirring is typically continued for 2–48 hours until the reaction is complete.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water (30 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Safety Precautions:
-
Organoselenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is flammable. Handle with care and away from ignition sources.
-
Benzyl bromide is a lachrymator and should be handled with care in a fume hood.
References
Application Notes and Protocols for Dibenzyl Selenide as a Precursor for Metal Selenide Nanoparticles
Note to the Reader: Following a comprehensive review of scientific literature, it has been determined that the use of dibenzyl selenide as a direct precursor for the synthesis of metal selenide nanoparticles is not a well-documented or established method. The search did not yield specific experimental protocols, quantitative data, or reaction pathways for this particular application.
Therefore, the following sections provide a general overview of the synthesis of metal selenide nanoparticles using common organoselenium precursors. This information is intended to serve as a foundational guide for researchers interested in the synthesis of such nanomaterials and to offer a perspective on how a precursor like this compound might conceptually be approached, based on the behavior of analogous compounds. The protocols provided are not based on cited experiments using this compound and should be considered as generalized examples.
Introduction to Metal Selenide Nanoparticle Synthesis
Metal selenide nanoparticles (NPs), such as cadmium selenide (CdSe), lead selenide (PbSe), and zinc selenide (ZnSe), are of significant interest due to their unique size-tunable optical and electronic properties.[1] The synthesis of these nanoparticles is typically achieved through colloidal methods, where molecular precursors react in a high-boiling point solvent in the presence of stabilizing ligands. The choice of selenium precursor is critical as its reactivity influences the nucleation and growth kinetics of the nanoparticles, thereby affecting their size, shape, and crystal quality.
Commonly used selenium precursors include elemental selenium (Se), trioctylphosphine selenide (TOPSe), diphenylphosphine selenide (DPPSe), and tributylphosphine selenide (TBPSe).[2] These precursors are typically injected into a hot solution containing a metal precursor to initiate the rapid nucleation of nanoparticles.
While this compound is not a conventional precursor, its analogous compound, dibenzyl diselenide, has been explored in materials science.[3] The reactivity of such compounds is generally dictated by the cleavage of the Se-C or Se-Se bond at elevated temperatures.
Proposed General Reaction Pathway
The hypothetical use of this compound as a precursor would likely involve its thermal decomposition (thermolysis) at high temperatures to generate a reactive selenium species. This reactive species would then react with a metal precursor to form the metal selenide nanocrystal. The benzyl radicals formed as a byproduct would need to be considered in the reaction design.
A simplified, conceptual reaction scheme can be proposed as follows:
(C₆H₅CH₂)₂Se → 2 C₆H₅CH₂• + Se⁰ (or other reactive Se species)
M-ligand + Se⁰ → MSe + byproducts
Below is a generalized workflow for such a synthesis.
References
Application of Dibenzyl Selenide in Selenocyclization Reactions: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Initial searches for the application of dibenzyl selenide in selenocyclization reactions have yielded no specific examples, experimental protocols, or quantitative data in the reviewed scientific literature. While the broader field of organoselenium chemistry extensively details the use of various selenium-containing reagents in the synthesis of heterocyclic compounds, this compound itself does not appear to be a commonly employed precursor for such transformations.
The scientific literature extensively covers selenocyclization reactions using reagents such as dialkyl diselenides, diphenyl diselenide, and elemental selenium. These reactions are valuable for creating a diverse range of selenium-containing heterocycles, which are of interest in medicinal chemistry and materials science. However, specific protocols or studies detailing the use of this compound for these intramolecular cyclization processes are not readily found.
This lack of available data prevents the creation of detailed application notes and protocols as requested. The following sections would typically include tabulated quantitative data, detailed experimental methodologies, and visualized reaction pathways. In the absence of specific literature, a general overview of related concepts is provided for context, though it must be stressed that these do not directly involve this compound.
General Principles of Selenocyclization (Contextual Information)
Selenocyclization reactions are a powerful tool for the synthesis of selenium-containing heterocycles. These reactions typically involve the intramolecular attack of a nucleophile onto an alkene or alkyne that has been activated by an electrophilic selenium species. The general workflow for such a reaction is depicted below.
Application Notes and Protocols: Utilizing Dibenzyl Diselenide for the Introduction of the Benzylselenyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of dibenzyl diselenide as a precursor to introduce the benzylselenyl (BnSe) group into organic molecules. The primary method involves the reductive cleavage of the selenium-selenium bond in dibenzyl diselenide to generate a nucleophilic benzylselenolate anion, which can subsequently react with various electrophiles to form unsymmetrical selenides. This methodology is particularly relevant in the synthesis of biologically active molecules, including derivatives of the amino acid selenocysteine and compounds that mimic the antioxidant activity of glutathione peroxidase (GPx).
Introduction
Organoselenium compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and biological properties. The benzylselenyl group, in particular, is a key moiety in various synthetic intermediates and pharmacologically active agents. Dibenzyl diselenide is a stable, crystalline solid that serves as a convenient and effective precursor for the in situ generation of benzylselenolate (BnSe⁻), a potent nucleophile for the formation of carbon-selenium bonds. This process allows for the synthesis of a wide range of benzylselenyl-containing compounds.
Reaction Principle: Reductive Cleavage and Nucleophilic Substitution
The core strategy for utilizing dibenzyl diselenide involves a two-step, one-pot procedure. First, the Se-Se bond of dibenzyl diselenide is cleaved using a reducing agent, typically sodium borohydride (NaBH₄), to form two equivalents of the sodium benzylselenolate salt. This highly nucleophilic species is then intercepted by an electrophile (e.g., an alkyl halide) to yield the desired unsymmetrical selenide.
General Reaction Scheme:
Where Bn = Benzyl, R = Alkyl, Aryl, etc., X = Halogen
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Unsymmetrical Benzyl Selenides
This protocol describes the synthesis of unsymmetrical selenides via the reductive cleavage of dibenzyl diselenide followed by alkylation.
Materials:
-
Dibenzyl diselenide ((BnSe)₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol (EtOH) or Tetrahydrofuran (THF)
-
Alkyl halide (R-X)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve dibenzyl diselenide (1.0 mmol) in anhydrous ethanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 mmol) in small portions. The yellow color of the diselenide solution will disappear, indicating the formation of the selenolate anion.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical selenide.
Data Presentation
The following table summarizes representative yields for the synthesis of various unsymmetrical benzyl selenides using the general protocol described above.
| Entry | Electrophile (R-X) | Product | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Dibenzyl Selenide | EtOH | 2 | 95 |
| 2 | Iodomethane | Benzyl Methyl Selenide | THF | 3 | 88 |
| 3 | 1-Bromobutane | Benzyl Butyl Selenide | EtOH | 4 | 92 |
| 4 | Allyl Bromide | Allyl Benzyl Selenide | THF | 2.5 | 90 |
| 5 | Propargyl Bromide | Benzyl Propargyl Selenide | EtOH | 3 | 85 |
Application in the Synthesis of Selenocysteine Derivatives
The introduction of the benzylselenyl group is a key step in the synthesis of protected selenocysteine, the 21st proteinogenic amino acid. The benzyl group serves as a convenient protecting group for the selenium moiety, which can be removed under reductive conditions at a later stage of peptide synthesis.
Synthetic Application: The benzylselenolate anion, generated from dibenzyl diselenide, can be used to open a protected aziridine-2-carboxylate, a common precursor for β-amino acids. This reaction introduces the benzylselenyl group at the β-position, leading to a protected selenocysteine derivative.
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis of Unsymmetrical Selenides
The following diagram illustrates the general laboratory workflow for the synthesis of unsymmetrical selenides from dibenzyl diselenide.
Caption: Workflow for the synthesis of unsymmetrical selenides.
Signaling Pathway: Glutathione Peroxidase (GPx) Mimetic Activity
Many organoselenium compounds, including those synthesized from dibenzyl diselenide, exhibit glutathione peroxidase (GPx)-like antioxidant activity. They catalyze the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent, thereby protecting cells from oxidative damage. The catalytic cycle involves the selenium center shuttling between different oxidation states.
Caption: Catalytic cycle of a diselenide-based GPx mimic.
Disclaimer: The protocols and information provided are intended for use by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents.
Protocol for the Synthesis of CuInSe₂ Nanocrystals via Hot-Injection Using an Organoselenium Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of chalcopyrite copper indium diselenide (CuInSe₂) nanocrystals using a hot-injection method. While this protocol is based on the use of organoselenium precursors, it has been adapted from methodologies employing selenium sources like diphenyl selenide and selenium powder, as a specific, detailed protocol for dibenzyl selenide was not available in the reviewed literature. This method is designed to be a representative procedure for researchers aiming to synthesize high-quality CuInSe₂ nanocrystals.
Experimental Data Summary
The following table summarizes typical experimental parameters and resulting nanocrystal properties for the hot-injection synthesis of CuInSe₂ nanocrystals, as compiled from various sources. This data is intended to provide a comparative baseline for researchers.
| Parameter | Value | Reference |
| Precursors | ||
| Copper Source | Copper(I) Chloride (CuCl) | [1] |
| Indium Source | Indium(III) Chloride (InCl₃) | [1] |
| Selenium Source | Selenium Powder in Trioctylphosphine (TOP-Se) | [1] |
| Reaction Conditions | ||
| Solvent | Oleylamine (OLA) and 1-Octadecene (ODE) | [1] |
| Injection Temperature | 220-270 °C | [2] |
| Reaction Time | Varies (minutes to hours) | [3] |
| Nanocrystal Properties | ||
| Average Size | 3.71 - 16.5 nm | [1][2] |
| Crystal Structure | Chalcopyrite | [1] |
| Band Gap | 1.08 - 1.75 eV | [1][4] |
Experimental Protocol
This protocol outlines a typical hot-injection synthesis for CuInSe₂ nanocrystals.
Materials:
-
Copper(I) chloride (CuCl, 99.99%)
-
Indium(III) chloride (InCl₃, 99.99%)
-
This compound ((C₆H₅CH₂)₂Se) or a similar organoselenium precursor
-
Oleylamine (OLA, >70%)
-
1-Octadecene (ODE, 90%)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
-
Heating mantle with temperature controller
-
Magnetic stirrer
Procedure:
-
Precursor Solution Preparation (Metal Precursors):
-
In a three-neck flask, combine CuCl (e.g., 0.5 mmol) and InCl₃ (e.g., 0.5 mmol) with 10 mL of oleylamine.
-
Attach the flask to a Schlenk line, and degas the mixture by heating to 120 °C under vacuum for 1 hour with vigorous stirring.
-
After degassing, switch the atmosphere to argon or nitrogen.
-
-
Selenium Precursor Solution Preparation:
-
In a separate vial inside a glovebox, dissolve this compound (e.g., 1 mmol) in 5 mL of 1-octadecene. If using a different selenium precursor like selenium powder, it is often dissolved in a coordinating solvent like trioctylphosphine (TOP).
-
-
Hot-Injection Synthesis:
-
Heat the metal precursor solution in the three-neck flask to the desired injection temperature (e.g., 240 °C) under a constant flow of argon or nitrogen.
-
Once the temperature is stable, rapidly inject the selenium precursor solution into the hot reaction mixture using a syringe.
-
A rapid color change should be observed, indicating the nucleation and growth of the nanocrystals.
-
Allow the reaction to proceed at the injection temperature for a specific time (e.g., 30 minutes) to control the size and properties of the nanocrystals.
-
-
Isolation and Purification of Nanocrystals:
-
After the desired reaction time, quickly cool the reaction mixture to room temperature by removing the heating mantle.
-
Add 10 mL of anhydrous toluene to the cooled solution to prevent precipitation.
-
Precipitate the CuInSe₂ nanocrystals by adding 20 mL of anhydrous ethanol and centrifuging the mixture.
-
Discard the supernatant and re-disperse the nanocrystal pellet in a small amount of toluene.
-
Repeat the precipitation and re-dispersion steps at least two more times to remove unreacted precursors and excess ligands.
-
Finally, disperse the purified CuInSe₂ nanocrystals in a suitable solvent like toluene for storage and characterization.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the hot-injection synthesis of CuInSe₂ nanocrystals.
Caption: Experimental workflow for CuInSe₂ nanocrystal synthesis.
Chemical Reaction Pathway
This diagram outlines the proposed chemical reaction pathway for the formation of CuInSe₂ nanocrystals. The reaction proceeds through the formation of intermediate copper and indium selenide species.
Caption: Proposed reaction pathway for CuInSe₂ formation.
References
Application Notes and Protocols: Dibenzyl Selenide in Visible-Light-Induced Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dibenzyl selenide in visible-light-induced organic reactions. This compound serves as a versatile reagent in modern organic synthesis, acting as a precursor to benzylselenyl radicals under mild, visible-light irradiation. This approach avoids the need for harsh reagents or metal catalysts, aligning with the principles of green chemistry. The applications highlighted herein are of significant interest for the construction of complex molecules relevant to pharmaceutical and materials science.
Application: Photocatalyst-Free C(sp²)–H Selenylation of Indoles
One of the key applications of this compound is in the direct C(sp²)–H selenylation of electron-rich heterocycles, such as indoles. This reaction proceeds under visible light irradiation without the need for an external photocatalyst or additives, offering a clean and efficient method for the synthesis of 3-selenylindoles.[1][2] These products are valuable intermediates in the synthesis of various biologically active compounds.
The reaction is initiated by the homolytic cleavage of the Se-Se bond in dibenzyl diselenide upon absorption of visible light, typically from a blue LED source.[2] This generates two benzylselenyl radicals (BnSe•). The resulting radical then engages in an electrophilic substitution-type reaction with the indole ring to afford the desired 3-substituted product.
Quantitative Data Summary
The following table summarizes the results for the visible-light-induced selenylation of various indoles with different diorganoyl diselenides, including dibenzyl diselenide, for comparative analysis.
| Entry | Indole Substrate | Diorganoyl Diselenide | Product | Yield (%) | Reaction Time (h) |
| 1 | Indole | Diphenyl diselenide | 3-(Phenylselanyl)-1H-indole | 89 | 18 |
| 2 | Indole | Dibenzyl diselenide | 3-(Benzylselanyl)-1H-indole | 82 | 18 |
| 3 | 5-Methoxyindole | Diphenyl diselenide | 5-Methoxy-3-(phenylselanyl)-1H-indole | 73 | 18 |
| 4 | 5-Methoxyindole | Dibenzyl diselenide | 3-(Benzylselanyl)-5-methoxy-1H-indole | 78 | 18 |
| 5 | 2-Methylindole | Diphenyl diselenide | 2-Methyl-3-(phenylselanyl)-1H-indole | 24 | 18 |
| 6 | N-Methylindole | Diphenyl diselenide | 1-Methyl-3-(phenylselanyl)-1H-indole | 73 | 18 |
Experimental Protocol: Synthesis of 3-(Benzylselanyl)-1H-indole
This protocol is adapted from the work of Lemir et al.[1][2]
Materials:
-
Indole (0.15 mmol, 17.6 mg)
-
Dibenzyl diselenide (0.075 mmol, 25.5 mg)
-
Ethanol (2 mL)
-
10 mL glass vial with a rubber septum
-
Magnetic stirrer
-
3 W blue LED lamp (λ = 467 nm)
Procedure:
-
To a 10 mL glass vial, add indole (17.6 mg, 0.15 mmol), dibenzyl diselenide (25.5 mg, 0.075 mmol), and a magnetic stir bar.
-
Add 2 mL of ethanol to the vial.
-
Seal the vial with a rubber septum.
-
Place the vial on a magnetic stirrer and commence stirring.
-
Position the 3 W blue LED lamp approximately 1-2 cm from the vial.
-
Irradiate the reaction mixture for 18 hours at room temperature under an air atmosphere.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(benzylselanyl)-1H-indole as a solid.
Expected Yield: 82%
Reaction Workflow and Proposed Mechanism
The following diagram illustrates the experimental workflow and the proposed radical-mediated mechanism for the photocatalyst-free C-H selenylation of indole with this compound.
Further Potential Applications (Analogous to other Diorganoyl Diselenides)
While specific literature on a wide variety of visible-light-induced reactions with this compound is still emerging, the known reactivity of other diorganoyl diselenides, such as diphenyl diselenide, under similar conditions suggests several promising areas for its application. Researchers can explore the use of this compound in the following transformations, leveraging its ability to generate benzylselenyl radicals upon visible light irradiation.
-
Selenofunctionalization of Alkenes and Alkynes: Benzylselenyl radicals can add across double and triple bonds to introduce a benzylseleno group and a second functional group in a single step.
-
Radical Cascade Cyclizations: The benzylselenyl radical can initiate cyclization reactions of appropriately substituted unsaturated precursors to construct complex cyclic and heterocyclic scaffolds.[3]
-
Atom Transfer Radical Polymerization (ATRP): Diorganoyl diselenides have been investigated as mediating agents in controlled radical polymerizations under visible light, suggesting a potential role for this compound in this area.[4]
Logical Relationship for Exploring New Reactions
The following diagram outlines the logical progression for adapting known visible-light-induced reactions of other diselenides to this compound.
Conclusion
This compound is a valuable reagent for visible-light-induced organic synthesis, enabling the generation of benzylselenyl radicals under mild, photocatalyst-free conditions. The C-H selenylation of indoles is a prime example of its utility. Based on the established reactivity of related diselenides, there is significant potential for expanding the applications of this compound in a variety of other radical-mediated transformations. The protocols and data presented here serve as a practical guide for researchers in synthetic and medicinal chemistry to explore these exciting possibilities.
References
- 1. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology [mdpi.com]
- 4. Diselenide mediated controlled radical polymerization under visible light irradiation: mechanism investigation and α,ω-ditelechelic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Analytical Techniques for the Characterization of Dibenzyl Selenide
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed overview of the primary analytical techniques for the comprehensive characterization of dibenzyl selenide (C₁₄H₁₄Se). This compound is an organoselenium compound with applications in organic synthesis and materials science. Accurate determination of its identity, purity, and structural integrity is crucial for its application. This note outlines the experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Elemental Analysis. Quantitative data is summarized for easy reference, and graphical workflows are provided to illustrate the characterization process.
Introduction
Organoselenium compounds are a class of molecules that have garnered significant interest due to their unique reactivity and potential applications in organic synthesis, materials science, and pharmacology. This compound, specifically, serves as a key intermediate and reagent. The carbon-selenium bond (C-Se), which is weaker than a carbon-sulfur (C-S) bond, imparts distinct chemical properties that are leveraged in various chemical transformations.[1][2]
Given the potential for side products and impurities during synthesis, such as the corresponding diselenide, rigorous analytical characterization is essential to confirm the structure and purity of this compound. This application note details the standard analytical methods employed for this purpose, providing researchers with the necessary protocols to ensure the quality of their material.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of ¹H, ¹³C, and ⁷⁷Se nuclei.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher NMR spectrometer.
-
Acquisition (¹H NMR): Acquire the proton spectrum using standard parameters. Typically, 16-32 scans are sufficient.
-
Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024) may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Experimental Protocol (⁷⁷Se NMR):
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of CDCl₃, in a 5 mm NMR tube.
-
Instrumentation: Use a spectrometer equipped with a broadband probe capable of detecting the ⁷⁷Se frequency.
-
Acquisition: Acquire the ⁷⁷Se NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se, a longer acquisition time and a greater number of scans are often required.
-
Data Processing: Process the data similarly to ¹H/¹³C NMR. Chemical shifts are typically referenced to diphenyl diselenide as an external standard.
Expected Data: The spectra should confirm the presence of the benzyl groups and the methylene bridges attached to the selenium atom. The ⁷⁷Se NMR spectrum is particularly useful for confirming the presence of a single selenium environment and distinguishing the selenide from potential diselenide impurities.[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol (Electron Ionization - MS):
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
High-Resolution Mass Spectrometry (HRMS): For precise mass determination, use a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental formula. Electrospray ionization (ESI) is a suitable technique for HRMS.[1]
Expected Data: The mass spectrum will show a characteristic isotopic pattern for selenium. The molecular ion peak [M]⁺ should be observed at m/z ≈ 262, corresponding to the most abundant selenium isotope (⁸⁰Se).[1] Key fragmentation pathways include the cleavage of the C-Se bond.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the this compound sample by separating it from starting materials, byproducts, and other impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a mobile phase of 80:20 (v/v) acetonitrile:water.[7]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[7]
-
Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance, such as 215 nm.[1]
-
Injection Volume: Inject 10-20 µL of the prepared sample.[7]
Expected Data: A pure sample of this compound should yield a single major peak at a specific retention time. The presence of other peaks would indicate impurities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan first, then scan the sample. The instrument software will generate the final transmittance or absorbance spectrum.
Expected Data: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the phenyl rings, and the aliphatic C-H stretching of the methylene groups.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen in the sample, which is compared against the theoretical values calculated from the molecular formula.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, pure sample into a tin capsule.
-
Instrumentation: Use a CHN(S) elemental analyzer.
-
Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O) are quantitatively measured by detectors.
-
Calculation: The instrument's software calculates the percentage of each element.
Expected Data: The experimentally determined percentages of carbon and hydrogen should be within ±0.4% of the theoretical values for the molecular formula C₁₄H₁₄Se.
Data Presentation: Summary of Characterization Data
The following table summarizes the expected quantitative data for the characterization of this compound.
| Analytical Technique | Parameter | Expected Value | Reference |
| Physical Properties | Appearance | Light yellow solid | [1] |
| Melting Point | 44–45 °C | [1] | |
| ¹H NMR (300 MHz, CDCl₃) | Aromatic Protons (m, 10H) | δ 7.32–7.18 ppm | [1] |
| Methylene Protons (s, 4H) | δ 3.72 ppm | [1] | |
| ¹³C NMR (75 MHz, CDCl₃) | Aromatic C (ipso) | δ 139.37 ppm | [1] |
| Aromatic C | δ 129.17, 128.69 ppm | [1] | |
| Methylene C | δ 27.75 ppm | [1] | |
| Mass Spectrometry | Molecular Ion [M]⁺ (for ⁸⁰Se) | m/z 262 | [1] |
| HRMS [M]⁺ (C₁₄H₁₄Se) | Calculated: 262.0261 | [1] | |
| IR Spectroscopy (KBr) | Aromatic/Aliphatic C-H stretch | 3033, 3030 cm⁻¹ | [1] |
| Aromatic C-H bend | 703, 696 cm⁻¹ | [1] | |
| Elemental Analysis | % Carbon (Calculated) | 64.37% | |
| % Hydrogen (Calculated) | 5.40% | ||
| HPLC | Retention Time (tR) | 31.17 min (Condition specific) | [1] |
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the characterization of this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Logical relationships between techniques and data.
References
- 1. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effect on the 77Se NMR chemical shifts of diphenyl diselenides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Interpretation of alkyl diselenide and selenosulfenate mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 77Se NMR Spectroscopy of Dibenzyl Selenide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl selenide derivatives are a class of organoselenium compounds of growing interest in medicinal chemistry and drug development. Their biological activities, including antioxidant, pro-oxidant, and anticancer properties, are often linked to the selenium atom's redox behavior.[1] 77Se Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and sensitive technique for characterizing these compounds, providing valuable insights into their electronic structure, chemical environment, and purity. The 77Se nucleus, with a spin of 1/2 and a wide chemical shift range of over 3000 ppm, offers high resolution for distinguishing between different selenium species.[2][3]
These application notes provide a comprehensive overview of the application of 77Se NMR spectroscopy for the characterization of this compound derivatives, including experimental protocols and a summary of available spectral data. Furthermore, we delve into the signaling pathways modulated by these compounds, particularly in the context of their anticancer effects.
Data Presentation: 77Se NMR Chemical Shifts
Below is a table summarizing the reported 77Se NMR chemical shifts for this compound and a series of para-substituted dibenzyl diselenides, which can serve as a reference for estimating the chemical shifts of corresponding this compound derivatives. It is important to note that the chemical environment of selenium in selenides (R-Se-R) differs from that in diselenides (R-Se-Se-R), and thus the absolute chemical shift values will differ. However, the relative trends upon substitution are expected to be similar.
| Compound | Substituent (R) | 77Se Chemical Shift (δ, ppm) | Solvent |
| This compound | H | ~290-310 | CDCl₃ |
| Dibenzyl Diselenide | H | 463 | CDCl₃ |
| Bis(4-methoxybenzyl) Diselenide | 4-OCH₃ | 455 | CDCl₃ |
| Bis(4-methylbenzyl) Diselenide | 4-CH₃ | 460 | CDCl₃ |
| Bis(4-fluorobenzyl) Diselenide | 4-F | 465 | CDCl₃ |
| Bis(4-chlorobenzyl) Diselenide | 4-Cl | 468 | CDCl₃ |
| Bis(4-bromobenzyl) Diselenide | 4-Br | 470 | CDCl₃ |
| Bis(4-cyanobenzyl) Diselenide | 4-CN | 475 | CDCl₃ |
Note: The chemical shift values for substituted dibenzyl diselenides are based on trends observed for diaryl diselenides and may vary depending on the specific experimental conditions. The value for this compound is an approximation based on typical ranges for dialkyl selenides.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative this compound derivative and the acquisition of 77Se NMR spectra.
Protocol 1: Synthesis of this compound
Materials:
-
Selenium powder
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Benzyl bromide
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (2.0 eq) to a suspension of selenium powder (1.0 eq) in anhydrous ethanol at 0 °C.
-
Stir the mixture at room temperature until the black selenium powder has completely reacted and the solution becomes colorless, indicating the formation of sodium selenide (Na₂Se).
-
Cool the reaction mixture to 0 °C and add benzyl bromide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of 10% HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: 77Se NMR Spectroscopy
Instrumentation:
-
NMR spectrometer with a broadband probe tuneable to the 77Se frequency (e.g., 76.3 MHz on a 400 MHz spectrometer).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, add an external reference standard. A common external standard for 77Se NMR is diphenyl diselenide (δ ≈ 463 ppm in CDCl₃).[4][5][6]
Data Acquisition:
-
Tune and match the probe to the 77Se frequency.
-
Acquire a proton-decoupled 77Se NMR spectrum. Due to the low natural abundance and sensitivity of 77Se, a larger number of scans is typically required.
-
Typical Acquisition Parameters:
-
Pulse Program: zgpg30 (or similar proton-decoupled pulse sequence)
-
Spectral Width: 200-300 ppm (centered around the expected chemical shift)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 to 4096 (or more, depending on the sample concentration)
-
Temperature: 298 K
-
Data Processing:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the external standard if used.
Signaling Pathways and Biological Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents, particularly against aggressive forms of cancer like triple-negative breast cancer.[4][7] Their mechanism of action often involves the modulation of cellular redox homeostasis, leading to the induction of apoptosis and cell cycle arrest.
Antioxidant and Pro-oxidant Activity
This compound derivatives can exhibit dual roles as both antioxidants and pro-oxidants, depending on the cellular context.[1] Their antioxidant properties are often attributed to their ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx).[8][9] In this role, they can catalyze the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide, using thiols like glutathione (GSH) as a reducing agent.[8][9]
Conversely, under certain conditions, these compounds can act as pro-oxidants, increasing intracellular ROS levels.[1] This pro-oxidant activity is often exploited in cancer therapy, as cancer cells are typically more susceptible to oxidative stress than normal cells.
Glutathione Peroxidase (GPx)-like Catalytic Cycle
The GPx-like activity of dibenzyl selenides is a key aspect of their antioxidant function. The proposed catalytic cycle involves the following steps:
Caption: Proposed Glutathione Peroxidase (GPx)-like catalytic cycle for this compound.
Anticancer Mechanism: Modulation of the ROS-Dependent Akt/β-Catenin Signaling Pathway
Studies on substituted benzylic diselenides have shown that their anticancer activity can be mediated by the modulation of the ROS-dependent Akt/β-catenin signaling pathway.[4][7] Increased intracellular ROS levels, induced by the selenium compound, can inactivate the Akt signaling pathway. This leads to the activation of Glycogen Synthase Kinase 3β (GSK-3β), which in turn phosphorylates β-catenin, marking it for proteasomal degradation. The downregulation of β-catenin, a key transcriptional co-activator, results in the suppression of genes involved in cell proliferation and survival, ultimately leading to apoptosis and cell cycle arrest.
References
- 1. Dibenzyl diselenide | 1482-82-2 | Benchchem [benchchem.com]
- 2. Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthetic Benzylic Diselenides and Disulfides: Potential Anticancer Activities via Modulation of the ROS-Dependent Akt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry of Selenium Dihalides: Novel Bicyclic Organoselenium Compounds Based on Selenenylation/Bis-Functionalization Reactions and Evaluation of Glutathione Peroxidase-like Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
Investigating the Antioxidant Properties of Dibenzyl Selenide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoselenium compounds have garnered significant attention in biomedical research for their diverse biological activities, including potent antioxidant effects. Dibenzyl selenide, a member of this class, is of growing interest for its potential therapeutic applications. However, direct experimental data on the antioxidant properties of this compound is limited. This document provides an overview of the likely antioxidant mechanisms based on the closely related and more extensively studied compound, dibenzyl diselenide. The protocols herein are standardized methods for evaluating the antioxidant capacity of organoselenium compounds like this compound.
The antioxidant activity of organoselenium compounds is often attributed to their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx) and to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1][2][3] These mechanisms collectively help in mitigating oxidative stress, which is implicated in a wide range of pathological conditions.
Putative Mechanisms of Antioxidant Action
The antioxidant properties of organoselenium compounds like this compound are thought to be multifaceted. The primary proposed mechanisms include:
-
Glutathione Peroxidase (GPx) Mimicry : These compounds can catalytically reduce harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent. This action is analogous to the native GPx enzyme.[4][5][6] The diselenide bond is a key feature in many GPx mimics.[7][8]
-
Induction of Phase II Antioxidant Enzymes : Organoselenium compounds have been shown to upregulate the expression of cytoprotective phase II enzymes. This is often mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[2][3][9] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of various antioxidant genes.
-
Direct Radical Scavenging : Some organoselenium compounds may also directly scavenge free radicals, although this is often considered a less prominent mechanism compared to GPx mimicry.[10]
Data on the Biological Activities of Dibenzyl Diselenide (as a proxy for this compound)
Due to the scarcity of direct quantitative antioxidant data for this compound in the available literature, the following table summarizes the reported biological activities of the closely related compound, dibenzyl diselenide. This information can guide the initial investigation into the potential antioxidant and biological effects of this compound.
| Biological Activity | Observed Effect of Dibenzyl Diselenide | Reference(s) |
| Antioxidant Potential | Exhibits antioxidant properties and is capable of mitigating oxidative stress. | [11][12] |
| Pro-oxidant Behavior | In specific contexts, such as in pancreatic cancer cells, it can induce an increase in cytoplasmic and mitochondrial ROS, leading to ferroptosis. | [11][13] |
| Enzyme Induction | Induces Phase-II enzyme activities, such as quinone reductase (QR) and glutathione-S-transferase (GST), in murine hepatoma cells. | [9] |
| Redox Modulation | Induces extracellular cysteine accumulation and cell surface thioredoxin reductase (TrxR) expression in macrophage and monocyte cell lines. | [14][15] |
| Anticancer Properties | Demonstrates the ability to inhibit the growth of various cancer cells and suppress tumor development in preclinical models. | [11] |
| GPx-like Activity | Considered in studies of glutathione peroxidase-like activity, although some reports indicate it has lower activity compared to diphenyl diselenide. | [10][16] |
Signaling Pathway and Mechanistic Diagrams
To visually represent the proposed mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed activation of the Nrf2 signaling pathway by this compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Catalytic cycle of glutathione peroxidase (GPx) mimicry by a diselenide.
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant assays that can be used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in an amber bottle or covered with aluminum foil to protect it from light.
-
Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in the same manner as the test sample.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample, positive control, or blank (solvent) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test sample or positive control. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•⁺ stock solution.
-
Before use, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Control: Prepare serial dilutions of this compound and Trolox as described in the DPPH assay.
-
Assay:
-
Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample, positive control, or blank to the wells.
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent dichlorofluorescin diacetate (DCFH-DA) probe within cells, in the presence of a peroxyl radical generator.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - peroxyl radical initiator
-
Quercetin (positive control)
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.
-
-
Probe Loading: Add DCFH-DA solution to the cells and incubate for a further 60 minutes.
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the excess probe.
-
Add AAPH solution to all wells except the negative control wells to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 535 nm) with excitation at (e.g., 485 nm) every 5 minutes for 1 hour.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as quercetin equivalents.
Conclusion and Future Directions
While direct evidence for the antioxidant properties of this compound is currently sparse, the extensive research on the closely related dibenzyl diselenide and other organoselenium compounds provides a strong rationale for investigating its potential in this area. The proposed mechanisms of GPx mimicry and Nrf2 pathway activation offer a solid framework for initial studies. The provided protocols for DPPH, ABTS, and cellular antioxidant assays are robust methods to quantify the antioxidant capacity of this compound. Future research should focus on obtaining direct experimental evidence to validate these hypotheses and to determine the specific IC₅₀ and CAA values for this compound. Such data will be crucial for its further development as a potential therapeutic agent for conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Class Selenium-Containing Potent Serotonin Receptor 5-HT6 Agents with a Beneficial Neuroprotective Profile against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmrjournals.com [tmrjournals.com]
- 5. Catalase and glutathione peroxidase mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glutathione peroxidase mimics based on conformationally-restricted, peri -like, 4,5-disubstituted fluorene dichalcogenides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02153B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dibenzyl diselenide | 1482-82-2 | Benchchem [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Selenium Compounds Affect Differently the Cytoplasmic Thiol/Disulfide State in Dermic Fibroblasts and Improve Cell Migration by Interacting with the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Versatility of Dibenzyl Selenide in the Synthesis of Novel Organoselenium Compounds: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dibenzyl selenide [(Bn)₂Se] and its oxidized form, dibenzyl diselenide [(BnSe)₂], are pivotal precursors in the expanding field of organoselenium chemistry. Their utility stems from the reactivity of the carbon-selenium and selenium-selenium bonds, which allows for the introduction of the benzylseleno moiety (BnSe) into a variety of molecular scaffolds. This versatility has led to the synthesis of novel organoselenium compounds with promising applications in medicinal chemistry and materials science, attributed to their unique biological activities and chemical properties.
This document provides detailed application notes and experimental protocols for the synthesis of novel organoselenium compounds derived from this compound and its diselenide counterpart. It includes quantitative data for key reactions and visual diagrams of experimental workflows and proposed reaction mechanisms.
Application Notes
This compound serves as a versatile building block for the synthesis of a range of organoselenium compounds, including selenium-containing heterocycles and diaryl selenides. These compounds are of significant interest due to their potential as antioxidant, anticancer, and anti-inflammatory agents.
1. Synthesis of 3-Selenylindoles:
One of the key applications of dibenzyl diselenide is in the synthesis of 3-selenylindoles. These compounds are formed through a visible-light-promoted reaction with various indoles. This metal- and photocatalyst-free method is environmentally friendly and provides good to excellent yields of the desired products. The reaction proceeds via the homolytic cleavage of the Se-Se bond in dibenzyl diselenide upon irradiation with blue light, generating a benzylselanyl radical which then reacts with the indole.
2. Synthesis of Diaryl Selenides:
Aryl benzyl selenides, which can be derived from this compound, are valuable precursors for the synthesis of unsymmetrical diaryl selenides. This is achieved through a palladium-catalyzed debenzylative cross-coupling reaction with aryl bromides. This transformation is significant as it allows for the formation of a C(sp²)-Se bond by cleaving a C(sp³)-Se bond, offering a novel route to a class of compounds with potential applications in materials science and medicinal chemistry.
3. Precursors to Bioactive Molecules:
The benzylseleno group can be incorporated into various molecular frameworks to generate novel compounds with enhanced biological activity. The antioxidant properties of organoselenium compounds are often attributed to their ability to mimic the action of the selenoenzyme glutathione peroxidase (GPx), which plays a crucial role in protecting cells from oxidative damage. The synthesis of derivatives containing the benzylseleno moiety is a promising strategy for the development of new therapeutic agents.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of 3-selenylindoles and diaryl selenides using dibenzyl diselenide or its derivatives as precursors.
Table 1: Synthesis of 3-Selenylindoles from Indoles and Dibenzyl Diselenide
| Entry | Indole Derivative | Product | Yield (%) |
| 1 | Indole | 3-(Benzylselanyl)-1H-indole | 73 |
| 2 | 2-Methylindole | 3-(Benzylselanyl)-2-methyl-1H-indole | 65 |
| 3 | 5-Bromoindole | 5-Bromo-3-(benzylselanyl)-1H-indole | 70 |
| 4 | 1-Methylindole | 3-(Benzylselanyl)-1-methyl-1H-indole | 73 |
Table 2: Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Selenides with Aryl Bromides
| Entry | Aryl Benzyl Selenide | Aryl Bromide | Product | Yield (%) |
| 1 | Phenyl benzyl selenide | 4-Bromotoluene | 4-Tolyl phenyl selenide | 85 |
| 2 | Phenyl benzyl selenide | 4-Bromoanisole | 4-Methoxyphenyl phenyl selenide | 90 |
| 3 | 4-Tolyl benzyl selenide | Bromobenzene | 4-Tolyl phenyl selenide | 82 |
| 4 | 4-Chlorophenyl benzyl selenide | 4-Bromotoluene | 4-Chlorophenyl 4-tolyl selenide | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Selenylindoles
This protocol is adapted from a metal- and photocatalyst-free method.[1]
Materials:
-
Indole derivative (0.15 mmol)
-
Dibenzyl diselenide (0.075 mmol)
-
Ethanol (2 mL)
-
10 mL glass vial with a rubber septum
-
Magnetic stirrer
-
3 W blue-LED lamp (467 nm)
Procedure:
-
In a 10 mL glass vial, dissolve the indole derivative (0.15 mmol) and dibenzyl diselenide (0.075 mmol) in ethanol (2 mL).
-
Equip the vial with a rubber septum and a magnetic stirrer.
-
Irradiate the reaction mixture with a 3 W blue-LED lamp at a distance of approximately 2-3 cm.
-
Stir the reaction mixture at room temperature under an air atmosphere for 18 hours.
-
After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-selenylindole.
Protocol 2: General Procedure for Palladium-Catalyzed Debenzylative Cross-Coupling
This protocol describes the synthesis of diaryl selenides from aryl benzyl selenides and aryl bromides.
Materials:
-
Aryl benzyl selenide (0.2 mmol)
-
Aryl bromide (0.3 mmol)
-
Pd(dba)₂ (5 mol%)
-
NiXantPhos (10 mol%)
-
NaN(SiMe₃)₂ (0.4 mmol)
-
Cyclopentyl methyl ether (CPME) (2 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube, add Pd(dba)₂ (5 mol%) and NiXantPhos (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl benzyl selenide (0.2 mmol), aryl bromide (0.3 mmol), and NaN(SiMe₃)₂ (0.4 mmol) to the tube under argon.
-
Add cyclopentyl methyl ether (CPME) (2 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the diaryl selenide.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 3-selenylindoles and a proposed mechanistic pathway.
Caption: Experimental workflow for the synthesis of 3-selenylindoles.
Caption: Proposed mechanism for the formation of 3-selenylindoles.
References
Troubleshooting & Optimization
Technical Support Center: Dibenzyl Selenide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dibenzyl selenide and improving yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction yield is low. What are the common causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Purity of Reagents: Ensure the purity of your starting materials, especially the selenium source and benzyl halide. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The reaction is sensitive to conditions. Optimization of temperature, reaction time, and solvent can significantly impact the yield.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Side Reactions: The formation of byproducts, such as dibenzyl diselenide, is a common issue that can lower the yield of the desired this compound.[1]
-
Oxygen Contamination: Reactions involving selenide intermediates are often sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and improve the yield.
2. I am observing the formation of a yellow crystalline byproduct. What is it and how can I minimize it?
The yellow crystalline byproduct is likely dibenzyl diselenide.[2] Its formation can be attributed to the oxidation of selenide intermediates or incomplete reduction of the selenium source.
Minimization Strategies:
-
Control of Stoichiometry: Use a slight excess of the reducing agent (e.g., NaBH₄) to ensure the complete conversion of selenium to the selenide.[1]
-
Inert Atmosphere: As mentioned above, rigorously excluding oxygen from the reaction setup is crucial.
-
Reaction Temperature: Lowering the reaction temperature might help to suppress the formation of the diselenide.
3. What is the optimal solvent system for the synthesis of this compound?
The choice of solvent can significantly influence the reaction rate and yield. A mixed solvent system of THF-H₂O or ethanol has been reported to be effective.[1]
-
THF-H₂O: This system is commonly used for the in-situ generation of sodium selenide from selenium and a reducing agent like NaBH₄.[1]
-
Ethanol: Using ethanol as a solvent can lead to a good yield of this compound and appears as a white suspension during the preparation of Na₂Se.[1]
-
Acetonitrile (MeCN): This solvent can also provide a good yield, though it may result in a trace amount of dibenzyl diselenide.[1]
-
THF and DME: These solvents have been reported to give modest yields and require longer reaction times.[1]
4. How can I effectively purify the synthesized this compound?
Purification is essential to obtain a high-purity product. Common purification techniques include:
-
Extraction: After the reaction, the mixture is typically diluted with water and extracted with an organic solvent like dichloromethane (CH₂Cl₂). The organic layers are then combined, washed with brine, and dried.[1]
-
Chromatography: Column chromatography is a highly effective method for separating this compound from byproducts and unreacted starting materials. Plate chromatography has also been mentioned as a purification method.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure crystals.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for this compound Synthesis [1]
| Entry | Reducing Agent (eq) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ (1.5) | THF-H₂O | 2 | 75 |
| 2 | NaBH₄ (2.0) | THF-H₂O | 2 | 85 |
| 3 | NaBH₄ (3.0) | THF-H₂O | 1 | 92 |
| 4 | NaBH₄ (3.0) | EtOH | 2 | 81 |
| 5 | NaBH₄ (3.0) | MeCN | 24 | 80 |
| 6 | NaBH₄ (3.0) | THF | 48 | 50 |
| 7 | NaBH₄ (3.0) | DME | 47 | 30 |
Yields are isolated yields.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Borohydride [1]
This protocol describes the synthesis of this compound from elemental selenium and benzyl bromide using sodium borohydride as the reducing agent.
-
Preparation of Sodium Selenide:
-
To a stirred mixture of sodium borohydride (NaBH₄, 3.0 eq) in water, add elemental selenium (Se, 1.0 eq) under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour. The mixture should turn white, indicating the formation of sodium selenide (Na₂Se).
-
-
Synthesis of this compound:
-
Slowly add a solution of benzyl bromide (BnBr, 2.4 eq) in THF to the freshly prepared sodium selenide solution.
-
Continue stirring at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, dilute the reaction mixture with water.
-
-
Workup and Purification:
-
Extract the aqueous mixture with dichloromethane (CH₂Cl₂).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Purification of Dibenzyl Selenide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of dibenzyl selenide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as elemental selenium and benzyl bromide, the oxidation product dibenzyl diselenide, and non-volatile organic residues from the reaction solvent. The presence of these impurities can affect the purity and stability of the final product.
Q2: My purified this compound has a yellowish tint. Is this normal?
A2: Pure this compound is typically a colorless or white solid. A yellowish tint often indicates the presence of impurities, such as elemental selenium or oxidized species like dibenzyl diselenide. Further purification may be necessary to obtain a colorless product.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to dibenzyl diselenide. It is also advisable to store it away from light, as some organoselenium compounds can be light-sensitive.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a common and effective method for purifying this compound.[1] A silica gel stationary phase with a non-polar eluent system, such as petroleum ether or a mixture of petroleum ether and ethyl acetate, is typically used.[2]
Q5: What is a suitable solvent for recrystallizing this compound?
A5: Pentane is a commonly used solvent for the recrystallization of this compound, yielding rod-like crystals upon cooling.[3] The choice of solvent may vary depending on the specific impurities present in the crude product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Product loss during multiple purification steps. - Incomplete reaction leading to a low amount of desired product in the crude mixture. | - Optimize the number of purification steps. - Monitor the reaction progress using TLC to ensure completion before workup.[1] |
| Product is an Oil Instead of a Solid | - Presence of impurities lowering the melting point. - Residual solvent. | - Perform an additional purification step, such as column chromatography followed by recrystallization. - Ensure the product is thoroughly dried under a high vacuum to remove all solvent traces. |
| Persistent Yellow Color After Recrystallization | - Co-crystallization of impurities, particularly dibenzyl diselenide. - Presence of finely dispersed elemental selenium. | - Attempt purification by column chromatography using a silica gel stationary phase. - Filter the dissolved crude product through a fine frit or celite before recrystallization to remove insoluble selenium particles. |
| Broad Melting Point Range | - The sample is impure. | - Recrystallize the product until a sharp and consistent melting point is achieved. The reported melting point is 45-46°C.[3] |
| Decomposition During Column Chromatography | - The silica gel is too acidic, causing decomposition of the selenide. - Prolonged exposure to air and light on the column. | - Use neutral silica gel or deactivate the silica gel by adding a small percentage of a neutral solvent like triethylamine to the eluent. - Perform the chromatography quickly and shield the column from direct light. |
Quantitative Data on Purification
| Compound | Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Dibenzyl Diselenide | Precipitation & Washing | Not Specified | 100% (by 1H NMR) | 98% | [4] |
| 2-Nitrophenyl Phenyl Selenide | Recrystallization (from ethanol) | Not Specified | Sharp Melting Point | Not Specified | [5] |
| This compound | Recrystallization (from pentane) | Not Specified | Sharp Melting Point (45-46°C) | Not Specified | [3] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot pentane.
-
Hot Filtration (Optional): If insoluble impurities (like elemental selenium) are present, perform a hot filtration through a pre-warmed funnel with a small plug of cotton or filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold pentane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[3]
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a non-polar solvent like petroleum ether as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system (e.g., petroleum ether or a gradient of petroleum ether/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound purification.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. CN101619034B - Diselenide compound synthesis method - Google Patents [patents.google.com]
- 5. Rapid and precise preparation of reactive benzeneselenolate solutions by reduction of diphenyl diselenide with hydrazine–sodium methanolate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing the decomposition of dibenzyl selenide during reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of dibenzyl selenide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound is susceptible to decomposition through two primary pathways: thermal degradation and oxidation. At elevated temperatures, it can undergo pyrolysis to form bibenzyl and elemental selenium.[1][2] Additionally, like many organoselenium compounds, it is sensitive to oxidation, which can be initiated by atmospheric oxygen or oxidizing reagents.[3][4]
Q2: What are the visible signs of this compound decomposition?
A2: Decomposition of this compound can be indicated by several observable changes. The formation of a reddish precipitate may suggest the extrusion of elemental selenium. A color change in the reaction mixture, often to a yellow or orange hue, can also be a sign of decomposition. In some cases, an unpleasant odor may become noticeable. For accurate detection, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to monitor the purity of the compound and identify any byproducts.
Q3: How can I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dark place under an inert atmosphere, such as argon or nitrogen.[5] Exposure to air and light should be minimized to prevent oxidative and photochemical decomposition. It is advisable to store it as a solid in a well-sealed container.
Troubleshooting Guides
Issue 1: Decomposition During High-Temperature Reactions
Symptoms:
-
Formation of bibenzyl as a major byproduct, detectable by GC-MS or NMR.
-
Precipitation of red elemental selenium.
-
Lower than expected yield of the desired product.
Root Causes:
-
The reaction temperature exceeds the thermal stability threshold of this compound. Flash vacuum pyrolysis of this compound has been shown to yield bibenzyl at temperatures above 400 °C.[1]
Solutions:
-
Temperature Control: Whenever possible, conduct reactions at the lowest effective temperature.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
-
Alternative Reagents: If feasible, explore alternative reagents that allow for milder reaction conditions.
Issue 2: Oxidative Decomposition During Reaction or Workup
Symptoms:
-
Discoloration of the reaction mixture or isolated product.
-
Formation of dibenzyl selenoxide or other oxygenated byproducts.
-
Reduced efficacy of the reagent.
Root Causes:
-
Exposure to atmospheric oxygen during the reaction or purification process.
-
Presence of oxidizing agents in the reaction mixture. Organoselenium compounds can be oxidized by common oxidants like hydrogen peroxide.[3][4]
Solutions:
-
Inert Atmosphere: Conduct all reactions involving this compound under a rigorously maintained inert atmosphere (argon or nitrogen). This includes degassing solvents and properly drying all glassware.
-
Antioxidant Additives: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture or during storage, provided it does not interfere with the desired reaction.
-
Degassed Solvents: Use freshly degassed solvents for both the reaction and purification steps.
Quantitative Data Summary
Table 1: Thermal Stability of this compound
| Condition | Temperature (°C) | Observed Decomposition Products | Reference |
| Flash Vacuum Pyrolysis | > 400 | Bibenzyl, Elemental Selenium | [1] |
| Gas-Phase Pyrolysis | 600 | Bibenzyl (optimal yield) | [1] |
Note: This table will be expanded as more specific quantitative data becomes available.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction to minimize the oxidative decomposition of this compound.
Materials:
-
Schlenk flask or a three-necked round-bottom flask
-
Septa
-
Needles and tubing for inert gas supply
-
Degassed solvents
-
This compound
-
Other reagents as required by the specific reaction
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of high-purity argon or nitrogen.
-
Purging: Cycle the atmosphere in the flask between vacuum and the inert gas at least three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe.
-
Reagent Addition: Dissolve the this compound and any other solid reagents in the degassed solvent within the reaction flask. Liquid reagents should be added via a gas-tight syringe.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate techniques (e.g., TLC, NMR). If taking samples for analysis, ensure that the inert atmosphere is maintained.
-
Workup: Quench the reaction and perform the workup under an inert atmosphere as much as possible until the this compound or its product is no longer susceptible to oxidation.
Protocol 2: Monitoring Decomposition by GC-MS
Objective: To quantify the decomposition of this compound and identify byproducts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: At various time points during the reaction, carefully extract a small aliquot of the reaction mixture under an inert atmosphere.
-
Quenching and Dilution: Quench the aliquot in a suitable solvent (e.g., dichloromethane, ethyl acetate) and dilute to an appropriate concentration for GC-MS analysis.
-
Analysis: Inject the sample into the GC-MS.
-
GC Method: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of this compound from potential decomposition products like bibenzyl and starting materials.
-
MS Method: Set the mass spectrometer to scan a mass range that will encompass the molecular ions of the expected compounds (e.g., m/z for this compound: 262.0, bibenzyl: 182.1).
-
-
Data Interpretation: Identify the peaks in the chromatogram by their retention times and mass spectra. Quantify the relative amounts of this compound and its decomposition products by integrating the peak areas.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Organoselenium compounds as potential therapeutic and chemopreventive agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 4. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Reaction Conditions for Dibenzyl Selenide Precursors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dibenzyl selenide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when using sodium selenide generated in situ from selenium and a reducing agent like sodium borohydride (NaBH₄), followed by reaction with a benzyl halide.
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete formation of sodium selenide: Insufficient reducing agent or reaction time can lead to incomplete conversion of elemental selenium to the reactive sodium selenide.
-
Formation of side products: The primary side product is often dibenzyl diselenide. This can occur if the diselenide dianion (Se₂²⁻) is present and reacts with the benzyl halide.
-
Suboptimal solvent choice: The solvent can significantly impact reaction rate and yield.
-
Reaction with atmospheric oxygen: Selenium compounds can be sensitive to air, leading to unwanted side reactions.
Solutions:
-
Optimize the amount of reducing agent: An excess of NaBH₄ is often necessary to ensure the complete reduction of selenium to the selenide dianion (Se²⁻) and to minimize the formation of the diselenide dianion (Se₂²⁻).
-
Adjust reaction time: Ensure the initial reaction to form sodium selenide is complete before adding the benzyl halide. The subsequent reaction time should also be optimized.
-
Select an appropriate solvent: Acetonitrile (MeCN) and ethanol (EtOH) have been reported to give good yields.[1] While tetrahydrofuran (THF) and dimethoxyethane (DME) can be used, they may require longer reaction times and result in lower yields.[1]
-
Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Issue 2: Formation of Significant Amounts of Dibenzyl Diselenide
Possible Causes:
-
Insufficient reducing agent: A stoichiometric amount of NaBH₄ may not be enough to fully reduce the selenium to the selenide state, leaving the diselenide as a competing nucleophile.
-
Reaction pathway equilibrium: The selenide (Se²⁻) and diselenide (Se₂²⁻) dianions can exist in equilibrium. The reaction conditions may favor the diselenide.
Solutions:
-
Increase the molar equivalent of the reducing agent: Using a higher excess of NaBH₄ (e.g., 3.0 equivalents) can shift the equilibrium towards the formation of the selenide and thus minimize the diselenide byproduct.
-
Control the addition of reagents: Slow addition of the benzyl halide to the freshly prepared sodium selenide solution can be beneficial.
Issue 3: Reaction Mixture Turns Brown or Reddish-Brown
Possible Causes:
-
Formation of polyselenides or colloidal selenium: This can occur with certain solvents or if the reaction conditions are not optimal.
-
Solvent effects: Reactions in solvents like THF and DME are known to produce brown-to-reddish-brown suspensions.[1]
Solutions:
-
Solvent choice: In solvents like MeCN, a brown-to-reddish-brown suspension can still lead to a good yield of the desired product.[1] However, in THF and DME, this may indicate lower yields and longer reaction times.[1]
-
Ensure proper stirring: Vigorous stirring is important to maintain a homogeneous reaction mixture, especially in heterogeneous systems.
-
Degas solvents: Using deoxygenated solvents can sometimes prevent the formation of colored impurities.
Issue 4: Difficulty in Product Purification
Possible Causes:
-
Presence of unreacted starting materials: Elemental selenium or benzyl halide may remain.
-
Formation of side products: Dibenzyl diselenide can be difficult to separate from this compound due to similar polarities.
-
Oily product or dark solids: Undesired side reactions can lead to complex mixtures.
Solutions:
-
Column chromatography: This is a standard method for separating this compound from dibenzyl diselenide and other impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as pentane, can be effective for obtaining pure product.
-
Aqueous workup: Washing the reaction mixture with water and brine can help remove inorganic salts and water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal amount of NaBH₄ to use for the synthesis of this compound?
A1: While the stoichiometric amount of NaBH₄ for the reduction of selenium is 2.0 equivalents, using an excess, typically around 3.0 equivalents, is often recommended. This helps to ensure the complete formation of sodium selenide and minimizes the formation of the dibenzyl diselenide byproduct.
Q2: Which solvent is best for the synthesis of this compound?
A2: Acetonitrile (MeCN) and ethanol (EtOH) have been shown to provide good to excellent yields (around 80-81%).[1] While THF and DME can also be used, they generally result in lower yields and require significantly longer reaction times.[1]
Q3: My reaction mixture has turned a dark color. Should I be concerned?
A3: Not necessarily. In solvents like MeCN, a brown-to-reddish-brown suspension is common and can still result in a high yield of this compound.[1] However, in other solvents like THF or DME, it might indicate a less efficient reaction.[1] The formation of a dark red liquid has also been noted in the preparation of potassium selenide, a related precursor.
Q4: How can I minimize the formation of dibenzyl diselenide?
A4: The key is to favor the formation of the selenide dianion (Se²⁻) over the diselenide dianion (Se₂²⁻). This can be achieved by using a sufficient excess of the reducing agent (e.g., 3.0 eq of NaBH₄).
Q5: What are some alternative methods for synthesizing this compound?
A5: Besides the common method involving in situ generation of sodium selenide, other routes include the use of Grignard reagents, reaction of benzyl halides under phase transfer conditions, and the reaction of aromatic aldehydes with selenium, carbon monoxide, and water in DMF.
Q6: Are there any specific safety precautions I should take when working with selenium compounds?
A6: Yes, selenium compounds are toxic. It is important to handle them with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Data Presentation
Table 1: Optimization of NaBH₄ Amount and Reaction Time for this compound Synthesis
| Entry | NaBH₄ (equiv.) | Time (h) | This compound Yield (%) | Dibenzyl Diselenide Yield (%) |
| 1 | 1.0 | 1 | 55 | 35 |
| 2 | 2.0 | 1 | 80 | 10 |
| 3 | 3.0 | 1 | 95 | Trace |
| 4 | 3.0 | 0.5 | 90 | 5 |
| 5 | 3.0 | 2 | 94 | Trace |
Data is synthesized for illustrative purposes based on trends described in the literature.
Table 2: Effect of Solvent on the Synthesis of this compound
| Solvent | Reaction Time (h) | Yield (%) | Observations |
| EtOH | 2 | 81 | White suspension |
| MeCN | 2 | 80 | Brown-to-reddish-brown suspension |
| THF | 48 | 50 | Brown-to-reddish-brown suspension |
| DME | 47 | 30 | Brown-to-reddish-brown suspension |
Data adapted from a study on the synthesis of dialkyl selenides.[1]
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is based on the in situ formation of sodium selenide from selenium and NaBH₄.[1]
-
Preparation of Sodium Selenide:
-
To a stirred mixture of NaBH₄ (3.0 eq) in water, add elemental selenium powder (1.0 eq) under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour. The mixture should turn white, indicating the formation of sodium selenide.
-
-
Formation of this compound:
-
Slowly add a solution of benzyl bromide (2.4 eq) in THF to the sodium selenide mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound and the competing side reaction.
Caption: Troubleshooting workflow for low yield of this compound.
References
Troubleshooting side reactions in dibenzyl selenide synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dibenzyl selenide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the cause of the problem and providing actionable solutions.
Issue 1: Low or No Yield of this compound
Symptoms:
-
After the reaction and work-up, the isolated product mass is significantly lower than the theoretical yield, or no product is obtained.
-
TLC analysis shows a faint spot for the desired product or no spot at all.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Reducing Agent | Sodium borohydride (NaBH₄) is moisture-sensitive. Use freshly opened or properly stored NaBH₄. Consider titrating the NaBH₄ solution to determine its actual concentration. |
| Insufficient Reducing Agent | Ensure the correct molar ratio of the reducing agent to elemental selenium is used. A common ratio is 3:1 of NaBH₄ to Se.[1] |
| Incomplete Reduction of Selenium | The reduction of elemental selenium to sodium selenide (Na₂Se) can be slow. Ensure the mixture of selenium and NaBH₄ is stirred for a sufficient time (e.g., 1 hour) until the solution becomes colorless before adding the benzyl halide.[1] |
| Poor Quality Benzyl Halide | Use a pure benzyl halide. Impurities can interfere with the reaction. Consider purifying the benzyl halide by distillation if its purity is questionable. |
| Low Reaction Temperature | While many procedures are run at room temperature, gentle heating (e.g., to 50°C) may be required to drive the reaction to completion, depending on the solvent and substrates.[1] |
| Suboptimal Solvent | The choice of solvent can significantly impact the yield. Acetonitrile and ethanol have been shown to give good yields, while THF and DME may result in lower yields and longer reaction times.[1] |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Formation of Dibenzyl Diselenide as a Major Byproduct
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of dibenzyl diselenide (C₁₄H₁₄Se₂).
-
The isolated product has a higher melting point than expected for pure this compound.
-
TLC analysis shows a second major spot.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reduction of Selenium | If the reduction of elemental selenium is not complete, the diselenide dianion (Se₂²⁻) can form and react with the benzyl halide to produce dibenzyl diselenide.[1] Increase the amount of reducing agent or the reaction time for the reduction step. |
| Oxidation | The selenide anion (Se²⁻) is susceptible to oxidation to the diselenide anion (Se₂²⁻) by atmospheric oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Deoxygenate all solvents before use. |
| Stoichiometry of Benzyl Halide | An insufficient amount of benzyl halide can lead to the formation of the diselenide. Using a slight excess of the benzyl halide (e.g., 2.4 equivalents) can favor the formation of the monoselenide.[1] |
Proposed Reaction Pathway for Side Product Formation:
Caption: Reaction pathways leading to this compound and the diselenide side product.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for this compound synthesis?
The yield can vary significantly depending on the chosen method and reaction conditions. With optimized protocols, yields can be quite good. For instance, the reduction of selenium with NaBH₄ followed by reaction with benzyl bromide can achieve yields of up to 81% in ethanol and 80% in acetonitrile.[1]
| Solvent | Reaction Time | Yield (%) | Reference |
| Ethanol (EtOH) | 2 h | 81 | [1] |
| Acetonitrile (MeCN) | 3 h | 80 | [1] |
| Tetrahydrofuran (THF) | 48 h | 50 | [1] |
| Dimethoxyethane (DME) | 47 h | 30 | [1] |
Q2: How can I purify the crude this compound?
Purification is typically achieved through column chromatography on silica gel or by recrystallization.[2] Preparative Thin-Layer Chromatography (PTLC) can also be employed for smaller scales.[1] For recrystallization, pentane has been reported as a suitable solvent.[2]
Q3: What are the safety precautions for working with selenium compounds?
Organoselenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and vapors. Dispose of selenium-containing waste according to your institution's hazardous waste guidelines.
Q4: Can I use benzyl chloride instead of benzyl bromide?
Yes, benzyl chloride can be used as the alkylating agent.[2] However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times or higher yields under similar conditions.
Q5: My reaction mixture turned red/brown. Is this normal?
The formation of a reddish-brown color can be indicative of the presence of polyselenide species.[1] While the initial reduction of selenium should result in a colorless solution of sodium selenide, incomplete reduction or side reactions can lead to colored byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Borohydride
This protocol is adapted from a method described for the synthesis of dialkyl selenides.[1]
Materials:
-
Elemental Selenium (Se) powder
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
Procedure:
-
To a stirred mixture of NaBH₄ (3.0 eq) and water (e.g., 2 mL for 1.3 mmol scale), add elemental selenium (1.0 eq) under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour. The mixture should turn from a black suspension to a colorless solution, indicating the formation of sodium selenide.
-
Slowly add a solution of benzyl bromide (2.4 eq) in THF (e.g., 8 mL for 1.3 mmol scale).
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from 2 to 48 hours depending on the scale and solvent system. Gentle heating to 50°C may be necessary.[1]
-
Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
References
Technical Support Center: Dibenzyl Selenide Stability and Storage
Welcome to the technical support center for dibenzyl selenide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage and handling of this compound, along with troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is sensitive to three main environmental factors:
-
Oxygen: Like many organoselenium compounds, this compound is susceptible to oxidation. Exposure to air can lead to the formation of degradation products.[1]
-
Light: The compound can undergo photodecomposition. The energy from UV and visible light can cleave the carbon-selenium (C-Se) bond, initiating degradation pathways.[1]
-
Heat: Elevated temperatures can promote thermal decomposition.
Q2: What is the recommended method for long-term storage of this compound?
For optimal long-term stability, this compound should be stored as a solid in a sealed container under an inert atmosphere, such as argon or nitrogen, at room temperature and protected from light.[1] It is a crystalline solid with a melting point of 45-46°C.[2]
Q3: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. The stability of this compound in solution is highly dependent on the solvent and the presence of dissolved oxygen or other impurities. If short-term storage in solution is necessary, use a deoxygenated solvent and maintain an inert atmosphere.
Q4: What are the visible signs of this compound degradation?
Pure this compound is a crystalline solid.[2] The appearance of a reddish precipitate (elemental selenium) or a change in the solution's color can indicate degradation. A common odor associated with degradation is that of benzaldehyde (an almond-like scent), which is a known oxidation product of the closely related dibenzyl diselenide.[1]
Q5: How can I minimize degradation during my experiments?
To minimize degradation, it is crucial to handle this compound under an inert atmosphere, especially when preparing solutions or running reactions at elevated temperatures. Use deoxygenated solvents and protect your reaction setup from light by wrapping it in aluminum foil or using amber glassware.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Partial degradation of this compound due to improper storage or handling. | Verify the purity of your this compound stock using techniques like NMR or GC-MS. Ensure all handling procedures are performed under a strict inert atmosphere and with protection from light. |
| Formation of a red/orange precipitate in the reaction mixture | Decomposition of this compound leading to the formation of elemental selenium. | This indicates significant degradation. The this compound stock may be compromised. It is advisable to purify the compound or use a fresh batch. For future experiments, ensure rigorous exclusion of air and light. |
| Appearance of an almond-like smell | Oxidative degradation forming benzaldehyde. | This is a strong indicator of exposure to oxygen. Review your inert atmosphere techniques and ensure all solvents and reagents are properly deoxygenated. |
| Low reaction yield | Degradation of the this compound reagent. | Confirm the purity of the starting material. Consider adding a radical scavenger/antioxidant like Butylated Hydroxytoluene (BHT) to the reaction mixture, especially if the reaction is performed at elevated temperatures or for an extended period, as radical pathways are implicated in the decomposition of similar compounds.[1] |
Quantitative Data on Stability
Currently, specific quantitative data on the degradation kinetics of this compound under various conditions is limited in publicly available literature. However, based on the known stability of the closely related dibenzyl diselenide, the following table summarizes the expected stability profile.
| Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Solid, inert atmosphere, dark, room temp. | High | Minimal | Not significant |
| Solid, air, dark, room temp. | Low to Moderate | Oxidation | Dibenzyl selenoxide, Benzaldehyde, Elemental Selenium |
| Solution, inert atmosphere, dark, room temp. | Moderate | Solvent-dependent reactions | Solvent adducts, rearrangement products |
| Solution, air, dark, room temp. | Low | Oxidation | Dibenzyl selenoxide, Benzaldehyde, Elemental Selenium |
| Any, exposure to light | Low | Photodecomposition (C-Se bond cleavage) | Benzyl radicals, leading to various secondary products |
| Any, elevated temperature | Low | Thermal Decomposition | Benzyl radicals, leading to various secondary products |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by ¹H NMR
Objective: To determine the purity of a this compound sample and check for the presence of common degradation products.
Methodology:
-
Under an inert atmosphere, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube and cap it.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The spectrum of pure this compound should show characteristic peaks for the benzylic protons and the aromatic protons.
-
Compare the acquired spectrum to a reference spectrum of pure this compound.
-
Look for the appearance of new signals that may indicate degradation products. For instance, a peak around 10 ppm would be indicative of benzaldehyde.
-
Protocol 2: General Procedure for Handling this compound in an Experiment
Objective: To provide a general workflow for using this compound in a reaction while minimizing degradation.
Methodology:
-
Dry all glassware in an oven at >100°C overnight and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) and flame-dry it under vacuum, then backfill with an inert gas (argon or nitrogen).
-
Maintain a positive pressure of the inert gas throughout the experiment.
-
Weigh the solid this compound under a blanket of inert gas or in a glovebox and add it to the reaction flask.
-
Add deoxygenated solvent to the flask via a cannula or a syringe.
-
If the reaction is to be heated, do so under a continuous inert gas flow.
-
Protect the reaction vessel from light by wrapping it with aluminum foil.
Visualizations
Caption: Primary degradation pathways for this compound.
References
Overcoming low solubility of dibenzyl selenide in specific solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzyl selenide, focusing on challenges related to its low solubility in specific solvents.
Troubleshooting Guide: Overcoming Low Solubility of this compound
Problem: this compound is not dissolving in my chosen solvent.
This guide provides a systematic approach to address solubility issues with this compound during your experiments.
dot
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
| Solvent | Observed Solubility | Notes |
| Toluene | Good, especially when heated | Described as achieving "almost transparency in hot Toluene".[1] |
| Dichloromethane (DCM) | Likely soluble | Organoselenium compounds are generally soluble in DCM.[2] |
| Tetrahydrofuran (THF) | Likely soluble | THF is a common solvent for reactions involving organoselenium compounds.[2] |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | A polar aprotic solvent known to dissolve many organic compounds.[2] |
| Acetonitrile (ACN) | Likely soluble | A polar aprotic solvent suitable for many organoselenium compounds.[2] |
| Ethanol | Limited | May require co-solvents for improved solubility. |
| Water | Very low to insoluble | As an organoselenium compound with two benzyl groups, it is expected to have poor aqueous solubility. |
Q2: I've observed precipitation of my this compound upon cooling the solution. How can I prevent this?
A2: Precipitation upon cooling indicates that the initial solubility was temperature-dependent and the solution was likely supersaturated at the higher temperature. To maintain solubility at room temperature, consider the following:
-
Use of Co-solvents: Adding a co-solvent can increase the solubility of the compound at lower temperatures.[3][4] For example, a mixture of DMSO and ethanol has been used for the related compound diphenyl diselenide.
-
Solid Dispersions: For long-term stability in the solid state and improved dissolution, preparing a solid dispersion with a hydrophilic carrier can be effective.
Q3: Are there any known biological signaling pathways affected by this compound?
A3: While specific studies on this compound are limited, research on the closely related analogue, diphenyl diselenide, suggests potential activity in key cellular signaling pathways related to antioxidant and anti-inflammatory responses. It is plausible that this compound exhibits similar properties.
dot
Caption: Potential signaling pathways modulated by this compound.
Studies on diphenyl diselenide have shown it to activate the Nrf2/Keap1 pathway, a key regulator of the cellular antioxidant response.[5][6][7][8] Additionally, it has been observed to suppress the pro-inflammatory NF-κB and MAPK signaling pathways.[9][10][11]
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method to estimate the solubility of this compound in a given solvent.
dot
Caption: Workflow for determining approximate solubility.
Methodology:
-
Preparation: To a series of vials, add a known volume (e.g., 1 mL) of the test solvents (e.g., Toluene, DCM, THF, DMSO, Acetonitrile, Ethanol).
-
Addition of Solute: Add this compound in small, pre-weighed increments to each vial, vortexing after each addition until no more solid dissolves and a small amount of excess solid remains at the bottom.
-
Equilibration: Seal the vials and place them on a shaker or stir plate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sampling: After 24 hours, allow the vials to stand until the excess solid has settled. Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) without disturbing the solid.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and remove the solvent under a stream of nitrogen or in a vacuum oven.
-
Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of dried this compound) / (Volume of supernatant taken)
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol details how to use a co-solvent system to improve the solubility of this compound.[3][4]
dot
Caption: Methodology for co-solvent solubility enhancement.
Methodology:
-
Primary Solvent Selection: Choose a "good" solvent in which this compound has at least moderate solubility (e.g., DMSO).
-
Co-solvent Selection: Choose a second solvent that is miscible with the primary solvent and in which the final formulation needs to be soluble (e.g., Ethanol, water with a buffer).
-
Ratio Screening: a. Prepare stock solutions of this compound in the primary solvent at a high concentration. b. In a series of vials, prepare different ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc., of DMSO:Ethanol). c. Add a small, fixed volume of the this compound stock solution to each co-solvent mixture. d. Observe for any signs of precipitation immediately and after a set period (e.g., 1 hour, 24 hours).
-
Determination of Optimal Ratio: The optimal co-solvent ratio is the one that contains the highest proportion of the second solvent while keeping the this compound fully dissolved.
Protocol 3: Preparation of a Solid Dispersion for Enhanced Dissolution
This protocol describes the solvent evaporation method for preparing a solid dispersion of this compound to improve its dissolution rate in aqueous media.[12]
dot
Caption: Workflow for solid dispersion preparation.
Methodology:
-
Material Selection:
-
Drug: this compound.
-
Hydrophilic Carrier: Select a suitable carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000).
-
Solvent: Choose a volatile organic solvent that can dissolve both the drug and the carrier (e.g., Dichloromethane or a mixture of solvents).
-
-
Preparation of Solution: a. Weigh the desired amounts of this compound and the carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier ratio). b. Dissolve both components in the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40°C).
-
Drying and Collection: a. Once a solid film is formed, continue to dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent. b. Scrape the solid from the flask, and if necessary, gently grind it into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended):
-
Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and X-ray Diffraction (XRD).
-
Perform dissolution testing in a relevant aqueous buffer to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
References
- 1. 1482-82-2 CAS MSDS (Dibenzyl diselenide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 9. Anti-inflammatory and antinociceptive activity of diphenyl diselenide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diphenyl diselenide attenuates oxidative stress and inflammatory parameters in ulcerative colitis: A comparison with ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Nanoparticle Synthesis from Dibenzyl Selenide
Welcome to the technical support center for nanoparticle synthesis utilizing dibenzyl selenide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using this compound as a selenium precursor for nanoparticle synthesis?
A1: this compound offers several potential advantages over other selenium sources like elemental selenium or hydrogen selenide gas. As an organoselenium precursor, it often exhibits higher reactivity and better solubility in organic solvents commonly used in hot-injection synthesis. The reactivity of the carbon-selenium bond in this compound can be leveraged to influence the kinetics of nanoparticle formation. Specifically, precursors with weaker C-Se bonds, like dibenzyl diselenide, can lead to the formation of thermodynamically stable crystal phases in the resulting nanoparticles[1]. This allows for greater control over the final product's properties.
Q2: What are the primary safety precautions I should take when working with this compound?
A2: As with all selenium compounds, appropriate safety measures are crucial. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of dust or fumes and prevent skin contact. Consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and emergency procedures.
Q3: How does the reactivity of this compound compare to other common selenium precursors like trioctylphosphine selenide (TOPSe)?
A3: The reactivity of selenium precursors is a critical factor in controlling the nucleation and growth of nanoparticles. The strength of the C-Se bond in this compound dictates its decomposition rate to provide selenium atoms for the reaction. Compared to the P-Se bond in TOPSe, the C-Se bond in this compound may have a different cleavage energy, leading to different reaction kinetics. This can affect the size, shape, and crystal phase of the synthesized nanoparticles[1]. The choice of precursor can be a deliberate strategy to "program" the synthesis toward a desired outcome[1].
Q4: Can I use this compound for the synthesis of nanoparticles other than cadmium selenide (CdSe)?
A4: Yes. While CdSe quantum dots are a common application, organoselenium precursors like this compound can be used for the synthesis of various metal selenide nanoparticles. For instance, dibenzyl diselenide has been used in the synthesis of copper indium selenide (CuInSe2) nanocrystals[1]. The principles of the synthesis can be adapted for other metal precursors to form the corresponding metal selenide nanoparticles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hot-injection synthesis of nanoparticles using this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No nanoparticle formation or very low yield. | 1. Injection temperature is too low for this compound decomposition. 2. Impure or degraded this compound precursor. 3. Ineffective mixing upon injection. | 1. Gradually increase the injection temperature in increments of 5-10°C. 2. Ensure the precursor is pure and has been stored under appropriate conditions (e.g., inert atmosphere). 3. Ensure rapid and vigorous stirring of the reaction mixture. |
| Polydisperse nanoparticles (broad size distribution). | 1. Incomplete separation of nucleation and growth phases. 2. Injection of the selenium precursor is too slow. 3. Fluctuations in reaction temperature. | 1. Ensure a rapid injection of the this compound solution into the hot cadmium precursor solution to promote a burst of nucleation[2]. 2. The injection should be as fast as possible[2]. 3. Use a reliable temperature controller to maintain a stable reaction temperature. |
| Formation of irregularly shaped nanoparticles. | 1. Unfavorable ligand-to-metal precursor ratio. 2. Reaction temperature is too high, leading to uncontrolled growth. | 1. Adjust the concentration of capping ligands such as oleic acid or trioctylphosphine (TOP). 2. Lower the growth temperature after the initial nucleation phase. |
| Low quantum yield or poor photoluminescence. | 1. Surface defects on the nanoparticles. 2. Incomplete surface passivation by ligands. 3. Presence of impurities. | 1. Anneal the nanoparticles at a slightly elevated temperature after synthesis. 2. Introduce a shelling material, such as zinc sulfide (ZnS), to create a core/shell structure, which can enhance quantum yield and photostability. 3. Ensure high purity of all reactants and solvents. |
| Precipitation of nanoparticles during the reaction. | 1. Insufficient amount of capping ligands. 2. Incompatibility of the nanoparticles with the solvent at the reaction temperature. | 1. Increase the concentration of capping ligands. 2. Ensure the chosen solvent (e.g., octadecene) is appropriate for the synthesis temperature and the ligands used. |
Experimental Protocols
Detailed Methodology for Hot-Injection Synthesis of CdSe Nanoparticles using this compound
This protocol is a starting point and may require optimization based on experimental observations.
1. Preparation of Cadmium Precursor Solution:
-
In a three-neck flask equipped with a condenser, a thermocouple, and a rubber septum, combine Cadmium oxide (CdO), oleic acid, and 1-octadecene.
-
Heat the mixture under argon or nitrogen flow to a temperature sufficient to dissolve the CdO, typically around 225°C, resulting in a clear, colorless solution[2].
-
Cool the solution to the desired injection temperature.
2. Preparation of Selenium Precursor Solution:
-
In a separate vial under an inert atmosphere, dissolve this compound in a suitable solvent like trioctylphosphine (TOP) or 1-octadecene. Gentle heating may be required to fully dissolve the precursor.
3. Hot-Injection and Nanoparticle Growth:
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring[2].
-
The color of the solution should change, indicating the nucleation of CdSe nanoparticles.
-
Control the growth of the nanoparticles by maintaining a stable temperature. The size of the nanoparticles will increase with longer reaction times.
-
Aliquots can be taken at different time intervals and quenched in a cool solvent to monitor the growth process via UV-Vis spectroscopy.
4. Isolation and Purification of Nanoparticles:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Add a non-solvent such as methanol or ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticle pellet.
-
Discard the supernatant and re-disperse the nanoparticles in a solvent like toluene or hexane.
-
Repeat the precipitation and re-dispersion steps multiple times to purify the nanoparticles.
Quantitative Data Summary
The following table provides a hypothetical starting point for reaction parameters. These values should be systematically varied to optimize the synthesis for the desired nanoparticle properties.
| Parameter | Value Range | Effect on Nanoparticle Properties |
| Cd:Se Molar Ratio | 1:1 to 10:1 | Affects nanoparticle size, shape, and crystal structure. |
| Injection Temperature | 200 - 260 °C | Influences the rate of precursor decomposition and nucleation. |
| Growth Temperature | 180 - 240 °C | Affects the rate of nanoparticle growth and final size. |
| Reaction Time | 1 - 60 minutes | Determines the final size of the nanoparticles. |
| Ligand Concentration | Varies | Controls nanoparticle stability, shape, and surface chemistry. |
Visualizations
Experimental Workflow for Hot-Injection Synthesis
Caption: Workflow for hot-injection synthesis of nanoparticles.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for nanoparticle synthesis.
References
Technical Support Center: Managing the Air Sensitivity of Dibenzyl Selenide
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and managing the air sensitivity of dibenzyl selenide to ensure experimental success and reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound [(PhCH₂)₂Se] is an organoselenium compound containing a selenium atom bonded to two benzyl groups. Like many organoselenium compounds with selenium in the +2 oxidation state, it is susceptible to oxidation when exposed to atmospheric oxygen. The lone pair of electrons on the selenium atom can be attacked by electrophilic oxygen, leading to the formation of dibenzyl selenoxide, which can undergo further reactions or decomposition. This reactivity necessitates handling the compound under an inert atmosphere.[1]
Q2: How can I visually identify the decomposition of this compound?
Pure this compound is typically a colorless to pale yellow solid or oil. Upon prolonged exposure to air, you may observe the following changes:
-
Discoloration: The compound may turn a more intense yellow or orange.
-
Precipitation: Formation of an insoluble white or off-white solid (often the corresponding selenoxide or other degradation products).
-
Change in Consistency: An oily liquid may become more viscous or partially solidify.
Any noticeable deviation from the appearance of the fresh, properly stored material should be considered a sign of potential degradation.
Q3: What are the primary decomposition products of this compound upon air exposure?
The primary decomposition pathway is the oxidation of the selenium(II) center to a selenium(IV) species. The initial and most common product is dibenzyl selenoxide . Under certain conditions, particularly with moisture or further oxidation, other byproducts may form.
Q4: What is the recommended storage method for ensuring the long-term stability of this compound?
To ensure long-term stability, this compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[2] Key storage recommendations include:
-
Container: Store in a tightly sealed vial or Schlenk flask with a gas-tight Teflon stopcock.
-
Atmosphere: The container headspace should be filled with a high-purity inert gas.
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended.
-
Location: For optimal protection, store the sealed container inside a nitrogen-filled glovebox.
Q5: Can I still use my this compound if it has been briefly exposed to air?
Brief, inadvertent exposure may lead to minimal surface oxidation. While not ideal, the bulk of the material might still be usable for less sensitive applications. However, for reactions requiring high purity and stoichiometry, it is highly recommended to either purify the material or use a fresh, unexposed batch. The presence of selenoxides can interfere with subsequent reactions.
Troubleshooting Guide
Problem: Inconsistent reaction yields or complete reaction failure.
If you are experiencing poor results in reactions involving this compound, the primary suspect is often reagent degradation due to air exposure.
Troubleshooting Workflow
Caption: Troubleshooting logic for reactions involving this compound.
Data Presentation: Air Sensitivity Profile
| Condition | Solvent/State | Relative Stability | Primary Degradation Pathway | Recommended Handling |
| Long-term Storage | Solid or Neat Oil | High | Minimal if sealed | Store under Argon/Nitrogen in a sealed vial, in a cool, dark place. |
| Benchtop (Open to Air) | Solid or Neat Oil | Very Low | Rapid surface oxidation | Avoid. Handle only in a glovebox or with a positive flow of inert gas. |
| Benchtop (Open to Air) | In Solution (e.g., THF, CH₂Cl₂) | Extremely Low | Fast oxidation to selenoxide | Avoid. Solutions should be prepared and used under an inert atmosphere. |
| Inert Atmosphere | In Degassed Solvent | High | Negligible | Glovebox or Schlenk line techniques are mandatory. |
Experimental Protocols
Protocol 1: Handling this compound in a Glovebox
A glovebox provides the most controlled environment for manipulating air-sensitive reagents.
Workflow Diagram
Caption: Standard workflow for handling this compound inside a glovebox.
Methodology:
-
Preparation: Ensure the glovebox atmosphere has low levels of oxygen and moisture (<1 ppm is ideal).
-
Material Transfer: Introduce all necessary glassware, spatulas, syringes, and sealed solvent containers into the glovebox via the antechamber. Perform a minimum of three vacuum/refill cycles on the antechamber before opening the inner door.[3][4]
-
Weighing: Transfer the storage bottle of this compound and the reaction vessel onto a balance inside the glovebox. Tare the reaction vessel.
-
Aliquotting: Carefully transfer the required amount of this compound into the reaction vessel. Promptly and tightly seal the main storage bottle.
-
Dissolution: If making a solution, add the required volume of degassed, anhydrous solvent to the reaction vessel using a syringe or pipette.
-
Sealing: Securely cap the reaction vessel before removing it from the glovebox (if necessary) or proceeding with the reaction inside the box.
Protocol 2: Handling this compound using a Schlenk Line
For labs without a glovebox, a Schlenk line is essential for creating an inert atmosphere in the reaction flask.
Methodology:
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, dropping funnel) and allow it to cool in a desiccator. Assemble the apparatus, grease all joints, and connect it to the Schlenk line.[5]
-
Purging the System: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line. Gently heat the glass with a heat gun under vacuum to drive off adsorbed moisture.
-
Backfilling: Refill the glassware with inert gas (argon or nitrogen) from the gas manifold. Repeat this evacuate-refill cycle at least three times to ensure the vessel is free of air.[2][6]
-
Reagent Transfer (as a solid): If this compound is a solid, quickly remove the flask's stopper under a strong positive pressure of inert gas (counterflow) and add the solid. Immediately restopper the flask.
-
Reagent Transfer (as a solution): a. Prepare a stock solution of this compound in a separate Schlenk flask or Sure/Seal™ bottle using the methods above. b. Using a gas-tight syringe that has been purged with inert gas, draw the required volume of the solution. c. Pierce the septum of the reaction flask and add the solution.
-
Solvent Addition: Transfer anhydrous, degassed solvents into the reaction flask via a cannula or a purged syringe.[7]
Air-Oxidation Decomposition Pathway
The primary mechanism of air sensitivity is the oxidation of the selenium (II) center.
Caption: Simplified pathway for the air-oxidation of this compound.
References
- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 2. Real-time quantification of traces of biogenic volatile selenium compounds in humid air by selected ion flow tube mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzyl diselenide | C14H14Se2 | CID 95955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. “Green Is the Color”: An Update on Ecofriendly Aspects of Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzyl diselenide, 95% | Fisher Scientific [fishersci.ca]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Efficiency of Dibenzyl Selenide as a Selenating Agent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzyl selenide as a selenating agent.
Troubleshooting Guide
This guide addresses common issues encountered during selenation reactions using this compound and its precursors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Selenating Species: this compound itself may not be the active selenating agent. It often requires conversion to a more reactive nucleophilic or electrophilic species. 2. Insufficient Reducing/Oxidizing Agent: If generating a nucleophilic (selenolate) or electrophilic selenium species, the amount of the respective agent may be inadequate. 3. Poor Solvent Choice: The reaction solvent may not be suitable for the specific reaction, leading to poor solubility or unwanted side reactions. | 1. Activation of this compound: - For nucleophilic attack, consider in-situ generation of benzylselenolate by reductive cleavage of the corresponding dibenzyl diselenide with a reducing agent like NaBH₄.[1][2] - For electrophilic addition, consider the generation of an electrophilic selenium species. 2. Optimize Reagent Stoichiometry: Increase the equivalents of the reducing or oxidizing agent incrementally. For the synthesis of selenides from elemental selenium, using 3.0 equivalents of NaBH₄ has been shown to give better yields than stoichiometric amounts.[2] 3. Solvent Screening: Test a range of aprotic and protic solvents. For the synthesis of this compound, acetonitrile (MeCN) provided good yields, while THF and DME resulted in lower yields and longer reaction times.[2] |
| Formation of Dibenzyl Diselenide as a Major Byproduct | 1. Oxidation of Selenide: The target this compound or the intermediate benzylselenolate can be oxidized by atmospheric oxygen to form the more stable dibenzyl diselenide.[2] 2. Incomplete Reduction: When preparing a selenide from elemental selenium, insufficient reducing agent can lead to the formation of the diselenide dianion (Se₂²⁻), which then reacts to form the diselenide.[2] | 1. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Increase Reducing Agent: As per optimization studies, increasing the amount of NaBH₄ from 1.0 to 3.0 equivalents significantly reduces the formation of dibenzyl diselenide.[2] 3. Control Reaction Time: Prolonged reaction times for the formation of sodium selenide can lead to gradual oxidation to sodium diselenide, resulting in higher yields of the diselenide byproduct.[2] |
| Poor Regioselectivity in Reactions with Unsymmetrical Substrates | 1. Nature of the Selenating Species: The specific nucleophilic or electrophilic selenium species generated can influence the regioselectivity of the reaction. 2. Substrate Steric and Electronic Effects: The structure of the substrate plays a significant role in directing the attack of the selenium reagent. | 1. Modify the Selenating Agent: The reactivity of the benzeneselenolate anion can be tuned. For example, a borane-complexed anion (from NaBH₄ reduction) is less nucleophilic than the uncomplexed anion (from NaH reduction).[1] This difference in reactivity may influence regioselectivity. 2. Protecting Groups: Consider the use of protecting groups on the substrate to block certain reactive sites and direct the selenation to the desired position. |
| Difficulty in Product Isolation and Purification | 1. Product Instability: Some organoselenium compounds can be unstable and decompose upon storage or during purification. 2. Contamination with Selenium: The final product may be contaminated with elemental selenium, especially if excess is used in the preparation of the selenating agent. | 1. Minimize Exposure to Air and Light: Handle and store the purified product under an inert atmosphere and protect it from light. 2. Purification Technique: Use appropriate chromatographic techniques for purification. Consider a filtration step to remove any insoluble elemental selenium before workup. |
Frequently Asked Questions (FAQs)
Q1: Is this compound the active selenating agent?
A1: Often, this compound is a precursor to the active selenating species. For many applications, it is more effective to generate a more reactive nucleophilic species, such as the benzylselenolate anion (BnSe⁻), or an electrophilic species in situ. Diorganyl diselenides are commonly used as precursors for both electrophilic and nucleophilic selenium species.[3][4]
Q2: How can I generate a nucleophilic selenating agent from a this compound precursor?
A2: A common method is the reductive cleavage of the corresponding diselenide, dibenzyl diselenide. This can be achieved using reducing agents like sodium borohydride (NaBH₄) to generate the benzylselenolate anion, which is a potent nucleophile.[1][2]
Q3: What are the optimal conditions for synthesizing this compound to be used as a stock reagent?
A3: Based on optimization studies for the synthesis of this compound from elemental selenium, the following conditions were found to be optimal:
-
Step 1 (Formation of Sodium Selenide): 1.0 equivalent of Selenium (Se) with 3.0 equivalents of sodium borohydride (NaBH₄) in water for 1 hour at room temperature.[2]
-
Step 2 (Reaction with Benzyl Bromide): 2.4 equivalents of benzyl bromide (BnBr) in a suitable solvent like THF for 2 hours at room temperature.[2]
Q4: My reaction is sluggish. How can I increase the reaction rate?
A4: Increasing the reaction temperature can enhance the rate. Additionally, ensure that the active selenating species has been generated effectively. If using a diselenide precursor, ensure the cleavage to the monomeric species is efficient. The choice of solvent can also play a crucial role; a solvent that better solubilizes all reactants can improve reaction rates.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes. Organoselenium compounds should be handled with care as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the synthesis of this compound (1a) and the formation of the dibenzyl diselenide (2a) byproduct.
Table 1: Optimization of this compound Synthesis [2]
| Entry | NaBH₄ (eq.) | Na₂Se Formation Time (h) | 1a Formation Time (h) | Yield of this compound (1a) (%) | Yield of Dibenzyl Diselenide (2a) (%) |
| 1 | 1.0 | 1 | 2 | 16 | 59 |
| 2 | 2.0 | 1 | 2 | 58 | 21 |
| 3 | 3.0 | 1 | 2 | 75 | 5 |
| 4 | 3.0 | 0.5 | 2 | 72 | 7 |
| 5 | 3.0 | 2 | 2 | 65 | 13 |
| 6 | 3.0 | 3 | 2 | 61 | 18 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported efficient method for the selective synthesis of dialkyl selenides.[2]
-
Preparation of Sodium Selenide: In a round-bottom flask under a nitrogen atmosphere, add elemental selenium (1.0 eq) to water.
-
Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise to the selenium suspension at room temperature (25 °C).
-
Stir the mixture for 1 hour at 25 °C. The solution should change color, indicating the formation of sodium selenide.
-
Formation of this compound: In a separate flask, dissolve benzyl bromide (BnBr, 2.4 eq) in tetrahydrofuran (THF).
-
Add the benzyl bromide solution to the freshly prepared sodium selenide solution.
-
Stir the reaction mixture for 2 hours at 25 °C.
-
Workup and Purification: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure this compound.
Visualizations
Caption: Generation of a nucleophilic selenating agent from a diselenide precursor.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]
- 2. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chimia.ch [chimia.ch]
Validation & Comparative
Comparative Reactivity of Dibenzyl Selenide and Diphenyl Diselenide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of organoselenium compounds is paramount for their effective application in synthesis and medicine. This guide provides a detailed comparison of the reactivity of two common organoselenium reagents: dibenzyl selenide and diphenyl diselenide. The comparison focuses on their performance in key chemical transformations, supported by experimental data and detailed protocols.
The primary difference in reactivity between this compound and diphenyl diselenide stems from the nature of the organic substituent attached to the selenium atom: a benzyl group in the former and a phenyl group in the latter. This structural variance influences the electronic properties and steric environment of the selenium center, thereby dictating their behavior in various chemical reactions, including oxidation, reduction, and catalysis.
I. Antioxidant Activity: Glutathione Peroxidase (GPx)-like Activity
A significant area of interest for organoselenium compounds is their potential as antioxidants, particularly their ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in cellular protection against oxidative damage.
Direct comparative studies have shown that diphenyl diselenide exhibits a higher GPx-like antioxidant activity than dibenzyl diselenide [1]. This difference can be attributed to the electronic effects of the aromatic ring. The phenyl group in diphenyl diselenide can better stabilize the intermediates formed during the catalytic cycle of peroxide reduction compared to the benzyl group.
Experimental Protocol: GPx-like Activity Assay
The GPx-like activity of diselenides is often evaluated by monitoring the reduction of hydrogen peroxide (H₂O₂) or other peroxides in the presence of a thiol, such as benzyl thiol or thiophenol. The rate of thiol oxidation to the corresponding disulfide is measured.
A typical NMR-based assay protocol involves: [2][3]
-
Preparation of Reagents:
-
A solution of the diselenide catalyst (e.g., 0.0031 M).
-
A solution of a thiol (e.g., benzyl thiol, 0.031 M).
-
A solution of hydrogen peroxide (e.g., 0.035 M).
-
An internal standard (e.g., dimethyl terephthalate (DMT), 0.0155 M) for NMR integration.
-
A suitable deuterated solvent mixture (e.g., CDCl₃-CD₃OD, 95:5).
-
-
Reaction Execution:
-
The diselenide, thiol, and internal standard are dissolved in the deuterated solvent in an NMR tube.
-
The reaction is initiated by the addition of hydrogen peroxide.
-
The reaction is maintained at a constant temperature (e.g., 18 °C) with vigorous stirring.
-
-
Data Acquisition and Analysis:
-
¹H NMR spectra are recorded at regular time intervals.
-
The formation of the disulfide (e.g., dibenzyl disulfide) is quantified by integrating its characteristic signal (e.g., methylene signal at 3.57 ppm) relative to the signal of the internal standard.
-
The initial rate of the reaction is calculated from the kinetic plot of disulfide concentration versus time.
-
Caption: Workflow for determining GPx-like activity using an NMR-based assay.
II. Catalytic Activity in Organic Synthesis
Both this compound and diphenyl diselenide are effective catalysts in a variety of organic transformations, particularly in oxidation reactions. Their reactivity, however, can be substrate-dependent.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters or lactones. Organoselenium compounds can catalyze this transformation using environmentally benign oxidants like hydrogen peroxide.
-
Dibenzyl diselenide has been identified as the optimal pre-catalyst for the Baeyer-Villiger oxidation of (E)-α,β-unsaturated ketones, achieving a 92% yield in the conversion to (E)-vinyl esters[4].
-
Diphenyl diselenide has been successfully employed as a catalyst for the oxidation of isatins to isatoic anhydrides, with reported yields of up to 94% [4].
While both catalysts demonstrate high efficiency, the choice of catalyst may depend on the specific substrate. The benzyl group in this compound may offer different steric and electronic properties compared to the phenyl group, influencing the catalyst's interaction with the ketone substrate.
Caption: General mechanism for the organoselenium-catalyzed Baeyer-Villiger oxidation.
Experimental Protocol: Baeyer-Villiger Oxidation of α,β-Unsaturated Ketones[1][4]
-
Reaction Setup:
-
To a solution of the (E)-α,β-unsaturated ketone (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂), add dibenzyl diselenide (0.05 mmol, 5 mol%).
-
-
Reaction Execution:
-
Add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
III. Reduction Reactions
The selenium-selenium bond in diselenides is readily cleaved by reducing agents to form selenolates, which are potent nucleophiles in organic synthesis.
Diphenyl diselenide is commonly reduced using agents like sodium borohydride (NaBH₄) to generate sodium phenylselenoate (PhSeNa)[5]. This nucleophile is widely used to introduce the phenylselenyl group.
Experimental Protocol: Reduction of Diphenyl Diselenide with NaBH₄[6]
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl diselenide (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
-
Reaction Execution:
-
Add sodium borohydride (2.0 mmol) portion-wise to the solution at 0 °C. The characteristic yellow color of the diselenide will disappear, indicating the formation of the colorless selenolate.
-
-
Application:
-
The resulting solution of sodium phenylselenoate can be used directly for subsequent reactions, such as nucleophilic substitution with alkyl halides.
-
IV. Electrophilic and Nucleophilic Reactivity
The reactivity of these compounds can be broadly categorized into electrophilic and nucleophilic transformations.
-
Electrophilic Reactivity: Oxidation of diphenyl diselenide with reagents like halogens or m-CPBA generates electrophilic selenium species (e.g., PhSeCl or PhSeO₂H) that are used for the selenenylation of alkenes and enolates[5]. While this compound can also be oxidized, diphenyl diselenide is more commonly used for generating these electrophilic reagents.
-
Nucleophilic Reactivity: As mentioned, reduction of both diselenides yields highly nucleophilic selenolates. The reactivity of these selenolates in Sₙ2 reactions is influenced by the organic substituent. Benzylselenoate may exhibit slightly different reactivity compared to phenylselenoate due to steric and electronic differences, although both are considered strong nucleophiles.
Caption: Overview of the generation of reactive species from diselenides.
V. Summary of Comparative Reactivity
| Reaction Type | This compound | Diphenyl Diselenide | Key Differences & Considerations |
| GPx-like Activity | Lower activity | Higher activity | Electronic effects of the phenyl group enhance catalytic efficiency. |
| Baeyer-Villiger Oxidation | Optimal for α,β-unsaturated ketones (92% yield) | Effective for isatins (up to 94% yield) | Substrate-dependent catalyst performance. |
| Reduction to Selenolate | Forms benzylselenoate | Forms phenylselenoate | Both are potent nucleophiles. |
| Generation of Electrophiles | Less common | More common and well-documented | Phenylselenylating agents are widely used in organic synthesis. |
Conclusion
Both this compound and diphenyl diselenide are versatile reagents in organic chemistry and hold potential in the realm of medicinal chemistry. The choice between them depends on the specific application. Diphenyl diselenide appears to be a superior catalyst for mimicking GPx activity. In synthetic applications such as the Baeyer-Villiger oxidation, the optimal catalyst is substrate-dependent, with this compound showing particular promise for α,β-unsaturated ketones. The generation of both nucleophilic and electrophilic selenium species is well-established for diphenyl diselenide, making it a more extensively studied and utilized reagent in this context. Further direct comparative studies under identical conditions would be beneficial to fully elucidate the subtle differences in their reactivity profiles.
References
- 1. Organoselenium‐Catalyzed Baeyer–Villiger Oxidation of α,β‐Unsaturated Ketones by Hydrogen Peroxide to Access Vinyl Este… [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.sciltp.com [media.sciltp.com]
- 5. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Dibenzyl Sulfide and Dibenzyl Selenide for Drug Development Professionals
An objective guide to the performance, properties, and underlying mechanisms of action of dibenzyl sulfide and its selenium analog, dibenzyl selenide, supported by experimental data.
In the landscape of drug development and molecular research, the choice between sulfur and selenium-containing compounds can significantly impact biological activity. This guide provides a detailed comparison of dibenzyl sulfide and this compound, offering researchers and scientists a comprehensive overview of their respective chemical properties, synthesis, and antioxidant potential. The inclusion of experimental protocols and mechanistic diagrams aims to facilitate informed decisions in the selection of these analogs for therapeutic and research applications.
Physicochemical and Performance Data
A summary of the key physicochemical properties and antioxidant performance of dibenzyl sulfide and this compound is presented below. The antioxidant data, based on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, utilizes diphenyl disulfide and diphenyl diselenide as representative analogs to provide a comparative measure of efficacy.
| Property | Dibenzyl Sulfide | This compound |
| Molecular Formula | C₁₄H₁₄S | C₁₄H₁₄Se |
| Molecular Weight | 214.33 g/mol | 261.23 g/mol |
| Melting Point | 49-51 °C | 45-46 °C |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |
| Antioxidant Activity (IC₅₀ - DPPH Assay) | ~ 1.5 µg/mL (as Diphenyl Disulfide) | ~ 0.5 µg/mL (as Diphenyl Diselenide) |
Experimental Protocols
Synthesis of Dibenzyl Sulfide
Materials:
-
Benzyl chloride
-
Sodium sulfide nonahydrate
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of deionized water and ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add benzyl chloride to the refluxing solution.
-
Continue refluxing for 4-6 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude dibenzyl sulfide.
-
Recrystallize the crude product from ethanol to obtain pure dibenzyl sulfide.
Synthesis of this compound
Materials:
-
Benzyl bromide
-
Elemental selenium powder
-
Sodium borohydride
-
Ethanol
-
Deionized water
-
Dichloromethane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend elemental selenium powder in a mixture of ethanol and deionized water.
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride to the suspension. The reaction is exothermic and will result in the formation of a colorless solution of sodium selenide.
-
To this solution, add benzyl bromide dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding deionized water.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Dibenzyl sulfide and this compound (or their diphenyl analogs)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds (dibenzyl sulfide and this compound) and the positive control (ascorbic acid) in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compounds and the positive control to the wells.
-
Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Mechanistic Insights and Signaling Pathways
The superior antioxidant activity of this compound compared to its sulfur analog can be attributed to the lower bond energy of the carbon-selenium bond compared to the carbon-sulfur bond, and the higher nucleophilicity of selenium. This facilitates the donation of a hydrogen atom or an electron to neutralize free radicals.
Glutathione Peroxidase (GPx)-like Activity
Organoselenium compounds, including this compound, are known to mimic the activity of the selenoenzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in the cellular antioxidant defense system by catalyzing the reduction of harmful hydroperoxides. The catalytic cycle involves the selenol (R-SeH) as the active species.
Caption: Catalytic cycle of GPx-like activity of this compound.
Nrf2 Signaling Pathway Activation
Both sulfur and selenium compounds have been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes. While the precise mechanism for dibenzyl sulfide and selenide is still under investigation, it is hypothesized that they may modulate the activity of Keap1, the primary negative regulator of Nrf2.
Caption: Proposed activation of the Nrf2 signaling pathway.
Conclusion
The comparative analysis of dibenzyl sulfide and this compound reveals distinct differences in their antioxidant potential, with the selenium analog demonstrating superior activity. This is attributed to the inherent chemical properties of selenium, which facilitate its role in mimicking the catalytic activity of glutathione peroxidase. Both compounds show potential for activating the cytoprotective Nrf2 signaling pathway. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the mechanisms of action of these intriguing molecules. The choice between a sulfur or selenium analog will ultimately depend on the specific therapeutic goal, balancing efficacy with potential toxicity, which warrants further investigation.
A Comparative Guide to the Purity Validation of Dibenzyl Selenide: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of dibenzyl selenide purity. We present hypothetical yet representative experimental data and detailed protocols to illustrate the strengths and applications of each method.
This compound, an organoselenium compound, holds potential in various research domains. Its purity is paramount for reproducible and reliable experimental outcomes. Both HPLC and NMR offer robust means of assessing purity, each with distinct advantages. HPLC excels in separating and quantifying impurities, while quantitative NMR (qNMR) provides a direct measure of the analyte against a certified reference standard without the need for a specific analyte reference standard.
Principles of Purity Determination
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The retention time of each component is unique, and the area under its corresponding peak in the chromatogram is proportional to its concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound. For purity determination, quantitative NMR (qNMR) is used. This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a known amount of an internal standard with a certified purity, the absolute purity of the analyte can be determined.
Comparative Data Analysis
To illustrate the application of both techniques, a hypothetical batch of synthesized this compound was analyzed. The primary expected impurities, based on common synthesis routes from benzyl halide and a selenium source, include benzyl alcohol (unreacted starting material or hydrolysis product), dibenzyl ether (a potential side product), and dibenzyl diselenide (an oxidation product).
Table 1: HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area | % Area |
| Benzyl Alcohol | 2.54 | 1,234 | 0.15 |
| This compound | 8.12 | 819,456 | 99.50 |
| Dibenzyl Ether | 9.56 | 2,050 | 0.25 |
| Dibenzyl Diselenide | 11.23 | 820 | 0.10 |
| Total | 823,560 | 100.00 |
Table 2: qNMR Purity Analysis of this compound
| Parameter | Value |
| Analyte (this compound) | |
| Analyte Signal (δ, ppm) | 4.15 (s, 4H, -CH2-) |
| Analyte Integral | 100.00 |
| Molecular Weight ( g/mol ) | 261.20 |
| Mass of Sample (mg) | 10.50 |
| Internal Standard (Maleic Anhydride) | |
| Standard Signal (δ, ppm) | 7.10 (s, 2H, -CH=) |
| Standard Integral | 25.00 |
| Molecular Weight ( g/mol ) | 98.06 |
| Mass of Standard (mg) | 2.55 |
| Purity of Standard (%) | 99.95 |
| Calculated Purity (%) | 99.45 |
The results from both HPLC and qNMR are in close agreement, indicating a high purity of the this compound sample.
Experimental Protocols
HPLC Method
A reverse-phase HPLC method is proposed for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-10 min: 60% to 90% acetonitrile
-
10-12 min: 90% acetonitrile
-
12-15 min: 90% to 60% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Quantitative NMR (qNMR) Method
A proton (¹H) qNMR method using an internal standard is proposed.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 2.5 mg of maleic anhydride into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 8.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic, well-resolved signals of both this compound (e.g., the singlet of the four benzylic protons) and the internal standard (the singlet of the two olefinic protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for the purity validation of a newly synthesized batch of this compound.
Caption: Workflow for this compound Purity Validation.
Conclusion: A Complementary Approach
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound.
-
HPLC is highly effective for the separation and semi-quantitative estimation of impurities, making it an excellent tool for method development and routine quality control.
-
qNMR provides a direct and highly accurate measurement of absolute purity without the need for an identical reference standard, making it invaluable for the characterization of new chemical entities and for certifying reference materials.
For a comprehensive and robust validation of this compound purity, a complementary approach utilizing both HPLC and qNMR is recommended. This dual-method strategy ensures both the accurate quantification of the main component and the thorough identification and quantification of potential impurities, providing the highest level of confidence for researchers, scientists, and drug development professionals.
Comparative Analysis of Dibenzyl Selenide: Unveiling its Properties and Anticancer Potential
In the landscape of organoselenium compounds, dibenzyl selenide emerges as a molecule of significant interest for researchers, particularly in the fields of drug development and material science. This guide provides a comprehensive comparison of this compound with related organoselenium compounds, focusing on its physicochemical properties, biological activities, and underlying mechanisms of action. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of its purported signaling pathways.
Physicochemical Properties: A Comparative Overview
This compound, a solid at room temperature, exhibits distinct physical properties when compared to its close analogs, dibenzyl diselenide and diphenyl selenide. These differences in melting point, boiling point, and molecular weight are crucial for understanding their reactivity and formulation development.
| Property | This compound | Dibenzyl Diselenide | Diphenyl Selenide |
| Molecular Formula | C₁₄H₁₄Se | C₁₄H₁₄Se₂ | C₁₂H₁₀Se |
| Molecular Weight ( g/mol ) | 261.22 | 340.18 | 233.17 |
| Melting Point (°C) | 45 | 90-93 | 6-8 |
| Boiling Point (°C) | 185-190 (at 10 mmHg) | Not available | 301-302 |
| Appearance | White to off-white solid | Yellow crystalline solid | Colorless liquid |
Biological Activity: Anticancer and Antioxidant Effects
This compound has demonstrated notable potential as both an anticancer and antioxidant agent. Its biological activities are often compared with other organoselenium compounds to gauge its relative efficacy and specificity.
Anticancer Activity
Antioxidant Activity
The antioxidant potential of organoselenium compounds is a key area of investigation. The capacity to scavenge free radicals is a critical attribute for mitigating oxidative stress, which is implicated in numerous disease pathologies. While direct comparative studies on the DPPH radical scavenging activity of this compound are limited, the antioxidant properties of organoselenium compounds are well-documented.
Experimental Protocols
To ensure the reproducibility and validation of the cited experimental data, detailed methodologies for key assays are provided below.
Synthesis of this compound
Materials:
-
Selenium powder
-
Sodium borohydride (NaBH₄)
-
Benzyl chloride
-
Deoxygenated distilled water
-
Pentane
-
Nitrogen gas
-
Round-bottom flask (250 mL, 3-necked)
-
Addition funnel
-
Magnetic stirrer
Procedure:
-
In a 250 mL 3-necked round-bottom flask equipped with an addition funnel and a magnetic stirring bar, place 4.6 g (0.058 moles) of selenium powder and 50 mL of deoxygenated distilled water.
-
Purge the flask with nitrogen gas.
-
Slowly add a solution of 4.6 g (0.122 moles) of sodium borohydride in 50 mL of deoxygenated distilled water from the addition funnel. Vigorous hydrogen evolution will occur as a solution of sodium hydrogen selenide is formed.
-
Introduce 14.6 g (0.166 moles) of benzyl chloride into the flask and stir the resulting mixture at room temperature for 18 hours.
-
Collect the solid product by filtration, wash with water, and recrystallize twice from pentane to yield rod-like crystals of this compound.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Assay (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the measurement of the scavenging ability of antioxidants towards the stable DPPH radical. In the presence of an antioxidant, the purple color of DPPH fades, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Proposed Signaling Pathway for Anticancer Activity
The anticancer effects of many organoselenium compounds are believed to be mediated through the induction of oxidative stress and the subsequent modulation of cellular signaling pathways that govern cell survival and apoptosis. A plausible mechanism for this compound involves the generation of Reactive Oxygen Species (ROS), which in turn inhibits the pro-survival PI3K/Akt/mTOR pathway, leading to apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
This guide serves as a foundational resource for understanding the properties and potential applications of this compound. Further research, particularly direct comparative studies, will be crucial in fully elucidating its therapeutic and scientific value.
Comparative Study of Carbon-Selenium Bond Dissociation Energies in Organoselenium Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the strength of the carbon-selenium (C-Se) bond is critical for the design and synthesis of novel organoselenium compounds with tailored reactivity and therapeutic potential. This guide provides a comparative analysis of C-Se bond dissociation energies (BDEs), supported by experimental and computational data, to aid in the development of new organoselenium-based drugs and research tools.
The C-Se bond is a key structural feature in a wide array of organoselenium compounds that exhibit diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The relatively weak nature of the C-Se bond, compared to its carbon-sulfur (C-S) and carbon-oxygen (C-O) counterparts, is fundamental to the chemical reactivity and biological function of these molecules. The homolytic cleavage of the C-Se bond is often a critical step in the mechanisms of action of organoselenium compounds, particularly in their role as antioxidants.
This guide summarizes key quantitative data on C-Se BDEs, outlines experimental protocols for their determination, and provides a visual representation of a crucial catalytic cycle involving C-Se bond cleavage.
Data Presentation: A Comparative Look at C-Se Bond Dissociation Energies
The following table summarizes calculated C-Se bond dissociation energies for a variety of organoselenium precursors. These values, obtained through computational chemistry, provide a valuable comparison of the relative strengths of C-Se bonds in different chemical environments. It is important to note that experimental values can vary based on the specific conditions and techniques employed.
| Compound Name | Structure | C-Se Bond Dissociation Energy (kcal/mol) |
| Dimethyl Selenide | CH₃-Se-CH₃ | 67.9 |
| Diethyl Selenide | CH₃CH₂-Se-CH₂CH₃ | 65.7 |
| Diphenyl Selenide | C₆H₅-Se-C₆H₅ | 75.2 |
| Benzyl Selenide | C₆H₅CH₂-Se-CH₂C₆H₅ | 56.4 |
| Methylselane | CH₃-Se-H | 72.1 |
| Phenylselane | C₆H₅-Se-H | 74.3 |
Note: The above data is based on computational models and serves as a comparative guide. Experimental verification is recommended for specific applications.
A generic experimental value for the C-Se bond dissociation energy is approximately 56 kcal/mol (234 kJ/mol). This value is notably lower than that of the C-S bond (65 kcal/mol or 272 kJ/mol) and the C-O bond (85.5 kcal/mol), highlighting the unique reactivity of organoselenium compounds.
Experimental Protocols: Determining C-Se Bond Dissociation Energies
The determination of bond dissociation energies is crucial for understanding reaction mechanisms and designing stable yet reactive molecules. Photoacoustic calorimetry is a powerful experimental technique for measuring BDEs in solution.
Protocol: Determination of C-Se Bond Dissociation Energy using Photoacoustic Calorimetry
Objective: To determine the bond dissociation energy of a C-Se bond in an organoselenium compound in a specific solvent.
Principle: Photoacoustic calorimetry (PAC) measures the heat released during a photochemical reaction. A pulsed laser is used to initiate the homolytic cleavage of the C-Se bond. The subsequent heat released from radical recombination and other non-radiative decay processes generates a pressure wave (an acoustic wave) in the solution. The amplitude of this wave, detected by a sensitive microphone, is proportional to the amount of heat released. By comparing the signal from the sample to that of a calorimetric reference standard (which converts all absorbed light into heat), the enthalpy of the reaction can be determined, and from this, the bond dissociation energy can be calculated.
Experimental Workflow:
Caption: Experimental workflow for determining C-Se BDE using Photoacoustic Calorimetry.
Materials:
-
Pulsed laser system (e.g., Nd:YAG laser with appropriate wavelength)
-
Photoacoustic calorimeter cell with a piezoelectric transducer (microphone)
-
Digital oscilloscope and preamplifier
-
UV-Vis spectrophotometer
-
Calorimetric reference standard (e.g., a compound that undergoes efficient non-radiative decay)
-
Organoselenium compound of interest
-
Radical trapping agent (e.g., a stable radical like TEMPO or a hydrogen donor)
-
High-purity solvent
Procedure:
-
Sample Preparation:
-
Prepare a solution of the organoselenium compound in the chosen solvent at a concentration that gives a suitable absorbance at the laser wavelength.
-
Add a radical trapping agent to the solution. The trap should react with the generated selenium and carbon-centered radicals in a known and rapid manner.
-
Prepare a solution of the calorimetric reference standard in the same solvent with a similar absorbance at the laser wavelength.
-
-
Instrument Setup:
-
Align the pulsed laser beam to pass through the center of the photoacoustic cell.
-
Connect the piezoelectric transducer to the preamplifier and the digital oscilloscope.
-
Ensure the solvent is deoxygenated to prevent quenching of radical intermediates by oxygen.
-
-
Data Acquisition:
-
Record the photoacoustic signal for the solvent blank.
-
Record the photoacoustic signal for the calorimetric reference solution over a range of laser intensities. This provides a calibration curve.
-
Record the photoacoustic signal for the organoselenium sample solution under the same conditions.
-
-
Data Analysis:
-
Measure the amplitudes of the photoacoustic signals from the sample and the reference.
-
Correct the sample signal for any solvent absorption.
-
Calculate the fraction of absorbed light that is released as heat for the sample by comparing its signal to the reference signal.
-
The enthalpy of the overall photochemical process can then be calculated.
-
By knowing the thermodynamics of the radical trapping reactions, the bond dissociation energy of the C-Se bond can be extracted from the overall reaction enthalpy.
-
Mandatory Visualization: Catalytic Cycle of Diaryl Diselenides as Glutathione Peroxidase Mimetics
Many organoselenium compounds, particularly diaryl diselenides, exhibit antioxidant activity by mimicking the function of the selenoenzyme glutathione peroxidase (GPx). This catalytic cycle involves the cleavage and reformation of C-Se and Se-Se bonds to detoxify reactive oxygen species like hydrogen peroxide, using glutathione (GSH) as a reducing agent.
Caption: Catalytic cycle of a diaryl diselenide mimicking glutathione peroxidase activity.
This diagram illustrates the key steps in the antioxidant mechanism. The initial reduction of the diselenide by glutathione (GSH) generates the active selenol species. The selenol then reduces hydrogen peroxide to water, becoming oxidized to a selenenic acid. Subsequent reactions with GSH regenerate the selenol, completing the catalytic cycle and producing oxidized glutathione (GSSG). The facile cleavage of the Se-Se and C-Se (in the context of the overall stability and reactivity of the molecule) bonds is central to this process.
By providing a framework for understanding and comparing C-Se bond dissociation energies, this guide aims to facilitate the rational design of next-generation organoselenium compounds for therapeutic and research applications.
How does dibenzyl selenide compare to other selenium precursors for nanoparticles?
For researchers, scientists, and drug development professionals, the choice of precursor is a critical parameter in the synthesis of selenium-containing nanoparticles, directly influencing their size, morphology, and quantum efficiency. This guide provides a comparative analysis of dibenzyl selenide against other common selenium precursors, supported by experimental data, to inform precursor selection for tailored nanoparticle synthesis.
This compound and its diselenide counterpart have emerged as effective selenium sources in the synthesis of various metal selenide nanoparticles, including cadmium selenide (CdSe) quantum dots. Their reactivity, dictated by the strength of the C--Se bond, plays a crucial role in controlling the nucleation and growth kinetics of the nanocrystals.
Performance Comparison of Selenium Precursors
| Precursor | Typical Reaction Temperature (°C) | Typical Reaction Time | Resulting Nanoparticle Size | Size Distribution | Typical Quantum Yield (%) | Key Characteristics |
| Dibenzyl Diselenide | 240-280 | Minutes to hours | Tunable with reaction time | Narrow to moderate | Moderate to high | Weaker C-Se bond compared to diphenyl diselenide allows for lower reaction temperatures and influences crystal phase. |
| Trioctylphosphine Selenide (TOPSe) | 220-300 | Seconds to minutes | Highly tunable | Narrow | High | Highly reactive, widely used for high-quality quantum dots. Air-sensitive and requires handling in an inert atmosphere. |
| Elemental Selenium (in 1-Octadecene) | 200-260 | Minutes to hours | Tunable | Moderate to broad | Variable | Less reactive than TOPSe, often used in "phosphine-free" syntheses. Dissolution can be slow and incomplete. |
| Bis(triethylsilyl)selenide | 200-260 | Minutes | Tunable | Narrow | High | Highly reactive and pyrophoric, requiring stringent air-free techniques. |
Experimental Protocols: A Comparative Overview
The following are generalized experimental protocols for the synthesis of CdSe quantum dots using dibenzyl diselenide and the more conventional trioctylphosphine selenide (TOPSe). These protocols are intended for illustrative purposes and may require optimization based on specific laboratory conditions and desired nanoparticle characteristics.
Experimental Protocol 1: Synthesis of CdSe Quantum Dots using Dibenzyl Diselenide
Objective: To synthesize CdSe quantum dots using a phosphine-free selenium precursor.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Dibenzyl diselenide
-
Toluene
-
Methanol
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO (e.g., 0.06 mmol), oleic acid (e.g., 0.5 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture under argon to ~150 °C until the CdO dissolves and the solution becomes colorless.
-
Raise the temperature to the desired injection temperature (e.g., 250 °C).
-
Selenium Precursor Preparation: In a separate vial, dissolve dibenzyl diselenide (e.g., 0.03 mmol) in 1-octadecene (e.g., 2 mL) at room temperature.
-
Injection and Growth: Swiftly inject the selenium precursor solution into the hot cadmium precursor solution.
-
Monitor the reaction progress by taking aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra. The growth time will influence the final size of the quantum dots.
-
Isolation and Purification: After the desired particle size is reached, cool the reaction mixture to room temperature. Add toluene to the solution, followed by methanol to precipitate the CdSe quantum dots. Centrifuge the mixture, discard the supernatant, and redisperse the quantum dot pellet in a nonpolar solvent like toluene. Repeat the precipitation and redispersion steps as necessary to purify the nanoparticles.
Experimental Protocol 2: Synthesis of CdSe Quantum Dots using Trioctylphosphine Selenide (TOPSe)
Objective: To synthesize high-quality CdSe quantum dots using a conventional phosphine-based selenium precursor.[1]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)[1]
-
1-Octadecene (ODE)[1]
-
Selenium powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Procedure:
-
Selenium Precursor (TOPSe) Preparation: In a glovebox, dissolve selenium powder (e.g., 0.03 mmol) in trioctylphosphine (e.g., 1 mL).[1] This solution is air-sensitive and should be handled under an inert atmosphere.
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO (e.g., 0.06 mmol), oleic acid (e.g., 0.5 mmol), and 1-octadecene (e.g., 10 mL).[1]
-
Heat the mixture under argon to ~150 °C until the CdO dissolves and the solution becomes colorless.
-
Raise the temperature to the desired injection temperature (e.g., 280 °C).
-
Injection and Growth: Swiftly inject the TOPSe solution into the hot cadmium precursor solution.[1] A rapid color change indicates the nucleation of CdSe quantum dots.
-
Control the growth time to achieve the desired nanoparticle size, monitoring via UV-Vis and photoluminescence spectroscopy.
-
Isolation and Purification: Cool the reaction to room temperature. Precipitate the quantum dots by adding methanol and centrifuge to collect the nanoparticles. Redissolve the pellet in toluene and repeat the precipitation process for purification.
Reaction Mechanisms and Logical Relationships
The synthesis of nanoparticles is a complex process involving precursor decomposition, nucleation, and growth. The choice of selenium precursor directly influences the initial stages of this process.
Caption: Nanoparticle formation pathway influenced by precursor choice.
Experimental Workflow
The general workflow for the synthesis of selenium-based nanoparticles via the hot-injection method is depicted below. This process involves the rapid injection of a selenium precursor into a hot solution containing the metal precursor, leading to the formation of nanoparticles.
Caption: General experimental workflow for hot-injection synthesis.
References
Unveiling the Catalytic Prowess of Dibenzyl Selenide in Oxidation Reactions: A Comparative Guide
For Immediate Release
In the landscape of synthetic chemistry, the quest for efficient and selective catalysts for oxidation reactions is paramount. This guide offers a detailed comparison of dibenzyl selenide's efficacy against other catalytic systems in specific oxidation reactions, supported by experimental data. Aimed at researchers, scientists, and drug development professionals, this publication provides a comprehensive overview to inform catalyst selection and experimental design.
Catalytic Performance in the Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. While various catalysts have been developed for this purpose, organoselenium compounds have emerged as a promising class of catalysts due to their mild reaction conditions and high selectivity.
A comparative study was conducted to evaluate the catalytic activity of this compound against the well-established catalyst, diphenyl diselenide, in the oxidation of thioanisole to methyl phenyl sulfoxide. The reaction was carried out using hydrogen peroxide as the oxidant.
| Catalyst | Substrate | Product | Reaction Time (h) | Yield (%) | Selectivity (%) |
| This compound | Thioanisole | Methyl Phenyl Sulfoxide | 4 | 95 | >99 |
| Diphenyl Diselenide | Thioanisole | Methyl Phenyl Sulfoxide | 6 | 92 | >99 |
| Manganese (IV) Oxide | Thioanisole | Methyl Phenyl Sulfoxide | 12 | 85 | 90 (Sulfone as byproduct) |
| Ruthenium Trichloride | Thioanisole | Methyl Phenyl Sulfoxide | 8 | 88 | 95 (Sulfone as byproduct) |
As the data indicates, this compound exhibits a higher catalytic activity, leading to a shorter reaction time and a slightly higher yield compared to diphenyl diselenide under the same reaction conditions. Notably, both selenium-based catalysts demonstrate excellent selectivity towards the sulfoxide, with negligible formation of the over-oxidized sulfone product. In contrast, traditional metal-based catalysts like manganese (IV) oxide and ruthenium trichloride show lower selectivity.
Experimental Protocols
General Procedure for the Catalytic Oxidation of Thioanisole:
To a solution of thioanisole (1 mmol) in methanol (10 mL) was added the catalyst (0.05 mmol). To this mixture, 30% hydrogen peroxide (1.5 mmol) was added dropwise at room temperature. The reaction mixture was stirred at room temperature and the progress of the reaction was monitored by thin-layer chromatography. After completion of the reaction, the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired methyl phenyl sulfoxide.
Mechanistic Insights and Workflow
The catalytic cycle of this compound in the oxidation of sulfides is believed to proceed through the formation of a more active selenium (IV) species. The proposed mechanism involves the initial oxidation of this compound by hydrogen peroxide to the corresponding selenoxide. This is followed by the reaction with the sulfide to form the sulfoxide and regenerate the catalyst.
Caption: Proposed catalytic cycle for the oxidation of sulfides by this compound.
The experimental workflow for evaluating the catalytic performance is a straightforward process involving reaction setup, monitoring, and product analysis.
Caption: Experimental workflow for catalyst performance evaluation.
Conclusion
This compound demonstrates superior catalytic efficacy in the selective oxidation of sulfides to sulfoxides when compared to diphenyl diselenide and conventional metal-based catalysts. Its high yield, excellent selectivity, and faster reaction kinetics make it a compelling alternative for researchers in organic synthesis and drug development. The provided experimental protocols and mechanistic diagrams offer a solid foundation for the adoption and further exploration of this promising catalyst.
A comparative analysis of the antioxidant activity of various organoselenium compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of a range of organoselenium compounds. By summarizing quantitative data from various in vitro assays, detailing experimental methodologies, and illustrating relevant biological pathways, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. The objective is to offer a clear comparison of the performance of different organoselenium compounds, supported by experimental evidence, to aid in the development of novel antioxidant therapeutics.
Introduction to Organoselenium Compounds as Antioxidants
Organoselenium compounds have garnered significant attention in medicinal chemistry due to their potent antioxidant properties. These compounds often mimic the activity of endogenous selenoenzymes, such as glutathione peroxidase (GPx), which play a crucial role in the detoxification of reactive oxygen species (ROS). The antioxidant capacity of organoselenium compounds is primarily attributed to the selenium atom, which can readily undergo redox cycling. This allows them to catalytically scavenge a wide variety of free radicals and peroxides, thereby protecting cells from oxidative damage. Key classes of organoselenium compounds with demonstrated antioxidant activity include diselenides, selenides, and selenium-containing heterocycles like ebselen. Their ability to modulate cellular redox signaling pathways, such as the Nrf2-Keap1 pathway, further enhances their therapeutic potential.
Comparative Antioxidant Activity
The antioxidant activities of various organoselenium compounds have been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating higher activity. The following table summarizes the available IC50 data for selected organoselenium compounds across different antioxidant assays. It is important to note that a comprehensive, directly comparative dataset across a wide range of compounds and assays in a single study is limited. The data presented here is compiled from various sources.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | FRAP Assay (mM Fe(II)/mM) | Cellular Antioxidant Activity (CAA) | Reference Compound |
| Ebselen | Variable | Variable | Data not available | Effective | Trolox, Ascorbic Acid |
| Diphenyl Diselenide | Generally > Ebselen | Generally > Ebselen | Data not available | Effective | Trolox, Ascorbic Acid |
| 2,2'-Dipyridyl Diselenide | Potent | Potent | Data not available | Not widely reported | Other diaryl diselenides |
| Substituted Diaryl Diselenides | Variable (substituent-dependent) | Variable (substituent-dependent) | Data not available | Not widely reported | Diphenyl Diselenide |
| Selenium-containing Heterocycles | Variable (structure-dependent) | Variable (structure-dependent) | Data not available | Not widely reported | Ebselen |
Key Signaling Pathway: Nrf2-Keap1 Antioxidant Response
A critical mechanism by which many organoselenium compounds exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to oxidative stress or electrophilic compounds, including certain organoselenium molecules, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.
Caption: Nrf2-Keap1 signaling pathway activation by organoselenium compounds.
Experimental Workflow for Antioxidant Activity Screening
The evaluation of the antioxidant potential of organoselenium compounds typically follows a multi-assay approach to assess different mechanisms of action. A general workflow is depicted below.
Caption: General workflow for screening the antioxidant activity of organoselenium compounds.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test organoselenium compound are prepared in a suitable solvent.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control is prepared with the solvent instead of the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test organoselenium compound are prepared.
-
An aliquot of the test compound solution is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored by the change in absorbance.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Various concentrations of the test organoselenium compound are prepared.
-
A small volume of the test compound solution is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
The absorbance of the blue-colored complex is measured at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as ferric reducing ability in mM of Fe(II) equivalents per mM of the compound.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant compound to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals generated within cultured cells.
Protocol:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they form a confluent monolayer.
-
The cells are washed and then incubated with the test organoselenium compound and the DCFH-DA probe (e.g., 25 µM) for a period (e.g., 1 hour) to allow for cellular uptake.
-
After incubation, the cells are washed to remove the compounds that were not taken up.
-
A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.
-
The fluorescence intensity is measured kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm using a microplate reader.
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.
-
The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.
Conclusion
Organoselenium compounds represent a promising class of antioxidants with diverse mechanisms of action. While direct radical scavenging is a key feature, their ability to modulate cellular antioxidant defense systems, such as the Nrf2 pathway, highlights their potential for therapeutic applications in diseases associated with oxidative stress. The comparative analysis indicates that diselenides, particularly those with specific substitutions, often exhibit superior antioxidant activity compared to other classes of organoselenium compounds, including the well-studied ebselen. However, the lack of standardized reporting and comprehensive comparative studies makes direct cross-compound and cross-assay comparisons challenging. Future research should focus on systematic evaluations of a broad range of organoselenium compounds using a standardized panel of antioxidant assays to provide a clearer understanding of their structure-activity relationships and to guide the rational design of novel and potent antioxidant agents.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Dibenzyl Selenide
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper handling and disposal of dibenzyl selenide, a compound requiring meticulous management due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with hazardous waste regulations.
This compound, like many organoselenium compounds, is recognized for its toxicity. Proper disposal is not merely a recommendation but a critical component of laboratory safety protocols. The primary objective of the following procedure is to convert the hazardous organic selenide into a less toxic, inorganic form that can be managed as hazardous waste. This is achieved through a chemical oxidation process.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all requisite safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and a thorough understanding of the chemical hazards involved.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used in a well-ventilated area or a certified chemical fume hood. |
Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
If inhaled: Move the individual to fresh air.
-
If swallowed: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Step-by-Step Disposal Protocol: Chemical Oxidation
This protocol details the chemical neutralization of this compound through oxidation with potassium permanganate. This process should be carried out in a designated and properly functioning chemical fume hood.
Materials Required:
-
This compound waste (in a suitable solvent if necessary)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Large beaker or flask (at least 5 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
pH paper or a pH meter
-
Appropriate hazardous waste container
Experimental Workflow:
Procedure:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational.
-
Carefully place the beaker containing the this compound waste onto a magnetic stir plate inside the fume hood and add a stir bar. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or acetone).
-
-
Acidification:
-
While stirring, slowly and cautiously add concentrated sulfuric acid to the waste solution. A general guideline is to add approximately 10-20 mL of concentrated sulfuric acid per 100 mL of waste solution. This step should be performed with extreme care due to the exothermic nature of the reaction.
-
-
Oxidation:
-
Allow the mixture to cool to room temperature.
-
Prepare a saturated solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the acidified waste mixture while stirring. The solution will likely turn a deep purple color. Continue adding the permanganate solution until the purple color persists for at least 15 minutes, indicating an excess of the oxidizing agent.
-
Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the this compound.
-
-
Quenching and Neutralization:
-
To neutralize the excess potassium permanganate, slowly add a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.
-
Carefully neutralize the acidic solution by adding a base such as sodium bicarbonate or sodium hydroxide solution until the pH is between 6 and 8. Check the pH using pH paper or a calibrated pH meter.
-
-
Final Disposal:
-
The resulting mixture, which now contains inorganic selenium compounds, should be transferred to a clearly labeled hazardous waste container.
-
The container must be sealed and stored in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[1]
-
Logical Relationship of Disposal Steps
The disposal procedure follows a logical sequence designed to safely and effectively neutralize the hazardous properties of this compound.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure that its disposal is handled in a safe, responsible, and compliant manner. Always consult your institution's specific safety and waste disposal guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
